Einecs 282-346-4
Description
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Structure
2D Structure
Properties
CAS No. |
84176-80-7 |
|---|---|
Molecular Formula |
C42H38Cl2N10O7S2 |
Molecular Weight |
929.9 g/mol |
IUPAC Name |
2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |
InChI Key |
DOSRLEZSOLYMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the azo dye, 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid. This molecule belongs to the pyrazolone class of azo dyes, which are of significant interest due to their wide range of applications, including in textiles, printing, and potentially as bioactive agents.
Synthesis
The synthesis of the target compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a pyrazolone derivative.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
Step 1: Diazotization of 2,5-dichloroaniline-4-sulfonic acid
This procedure is adapted from general methods for the diazotization of substituted anilines.
-
Suspend 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable method (e.g., TLC) and the presence of excess nitrous acid using starch-iodide paper.
-
The resulting solution contains the 2,5-dichlorobenzenediazonium-4-sulfonate salt and is used directly in the next step.
Step 2: Azo Coupling Reaction
This procedure is a general method for the coupling of diazonium salts with active methylene compounds like pyrazolones.[1][2]
-
Dissolve 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.[3]
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the pyrazolone solution with vigorous stirring, maintaining the temperature below 5 °C and keeping the reaction mixture alkaline.
-
A colored precipitate of the target molecule, 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, should form.
-
Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
The product can be isolated by filtration, washed with a cold brine solution, and then with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic and analytical techniques. The expected data based on the analysis of structurally similar compounds are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the two benzene rings, a singlet for the methyl group on the pyrazolone ring, and a signal for the methine proton at the 4-position of the pyrazolone ring. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the pyrazolone ring, the methyl carbon, and other carbons of the pyrazolone ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (if in hydrazone tautomeric form), C=O stretching of the pyrazolone ring (~1670-1640), N=N stretching (~1450-1400), S=O stretching of the sulfonic acid groups (~1200-1150 and ~1050-1000), and C-Cl stretching.[4][5] |
| Mass Spec. | The molecular ion peak ([M-H]⁻ or [M+H]⁺) should be observable, along with characteristic fragmentation patterns including cleavage of the azo bond.[6][7][8] |
Expected ¹H NMR Data
The following table outlines the anticipated chemical shifts for the protons in the target molecule.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Pyrazolone CH | 5.5 - 6.5 | Singlet |
| Methyl Protons | 2.0 - 2.5 | Singlet |
Potential Biological Activity
While specific biological studies on 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid are not extensively reported, the broader class of sulfonated pyrazolone azo dyes has shown promise for various biological applications.
Antimicrobial Activity
Several studies have reported that azo dyes containing sulfonamide or sulfonic acid groups, as well as a pyrazolone moiety, exhibit antimicrobial activity against a range of bacteria and fungi.[9] The presence of the sulfonate groups can enhance the water solubility of the compound, which can be advantageous for biological testing and potential therapeutic applications.
The proposed relationship between the structure and antimicrobial activity is depicted below:
Conclusion
This technical guide outlines a feasible synthetic route and expected characterization profile for 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid. The synthesis is based on well-established diazotization and azo coupling reactions. While specific experimental data for this exact molecule is limited in the public domain, the provided information, derived from analogous compounds, offers a solid foundation for researchers and scientists working on the synthesis and evaluation of novel pyrazolone azo dyes. The potential for antimicrobial activity warrants further investigation into the biological properties of this compound.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Azo Coupling [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. scienceworldjournal.org [scienceworldjournal.org]
- 5. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]
- 6. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Dichlorinated Pyrazolone Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of dichlorinated pyrazolone azo dyes. These compounds are of significant interest due to their diverse applications as colorants and their potential in various fields, including pharmaceuticals and materials science. This document outlines their synthesis, characterization, and key properties, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Dichlorinated pyrazolone azo dyes are a subclass of azo dyes characterized by the presence of a pyrazolone ring and at least two chlorine atoms on the aromatic moieties. The inclusion of chlorine atoms can significantly influence the electronic, spectral, and solubility properties of the dye molecules, often enhancing their lightfastness and thermal stability. This guide serves as a resource for professionals requiring a deeper understanding of these compounds for research and development purposes.
General Structure and Synthesis
The general structure of a dichlorinated pyrazolone azo dye involves an azo bridge (-N=N-) connecting a substituted pyrazolone ring and a dichlorinated aromatic ring. The synthesis typically follows a two-step diazotization and coupling reaction.
Figure 1: General workflow for the synthesis of dichlorinated pyrazolone azo dyes.
Physicochemical Properties
The physicochemical properties of dichlorinated pyrazolone azo dyes are crucial for determining their suitability for various applications. Key parameters include spectral properties, melting point, and solubility.
Spectral Properties
The color of these dyes arises from the π-π* transitions within the extended conjugated system of the molecule. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key indicators of the dye's color and tinctorial strength.
| Compound Structure/Reference | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| Dye from 3,3'-dichlorobenzidine and 1-phenyl-3-methyl-5-pyrazolone[1] | 408 | 3.25 x 10⁴ (at 436 nm) | PGMEA |
| Dye from 3,3'-dichlorobenzidine and 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone[1] | 420 | 3.9 x 10⁴ (at 436 nm) | PGMEA |
| Dye from 2,5-dichloroaniline and 1-phenyl-3-methyl-5-pyrazolone | 382 | Not Reported | Not Specified |
Table 1: Spectral Properties of Selected Dichlorinated Pyrazolone Azo Dyes
Thermal Properties
The melting point of these dyes is an indicator of their purity and thermal stability. Dichlorination can influence the crystal packing and intermolecular forces, thereby affecting the melting point.
| Compound Structure/Reference | Melting Point (°C) |
| Dye from 3,3'-dichlorobenzidine and 1-phenyl-3-methyl-5-pyrazolone[1] | Decomposes at 187 |
| Dye from 3,3'-dichlorobenzidine and 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone[1] | Decomposes at 190 |
| Dye from 2,5-dichloroaniline and 1-phenyl-3-methyl-5-pyrazolone | Decomposes at 120 |
Table 2: Melting Points of Selected Dichlorinated Pyrazolone Azo Dyes
Solubility
Dichlorinated pyrazolone azo dyes are generally classified as disperse dyes, exhibiting low solubility in water but better solubility in organic solvents. The solubility is a critical factor for their application in dyeing processes and formulation development.
| Compound Structure/Reference | Solubility |
| Dye from 3,3'-dichlorobenzidine and 1-phenyl-3-methyl-5-pyrazolone[1] | Soluble in Propylene Glycol Methyl Ether Acetate (PGMEA) |
| Dye from 3,3'-dichlorobenzidine and 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone[1] | Soluble in PGMEA and aqueous alkali |
| General Dichlorinated Pyrazolone Azo Dyes | Generally soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and butyl acetate. |
Table 3: Solubility Characteristics of Dichlorinated Pyrazolone Azo Dyes
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of dichlorinated pyrazolone azo dyes.
General Synthesis Protocol
This protocol outlines the fundamental steps for the synthesis of a dichlorinated pyrazolone azo dye.
Figure 2: Detailed experimental workflow for the synthesis of dichlorinated pyrazolone azo dyes.
Detailed Methodology:
-
Diazotization: A specific molar quantity of the chosen dichlorinated aniline is dissolved in a solution of hydrochloric acid and water. The mixture is then cooled to a temperature range of 0-5 °C using an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite, in a slight molar excess, is added dropwise to the aniline solution while maintaining the low temperature and ensuring continuous stirring. The reaction is typically allowed to proceed for 30-60 minutes, with the completion of diazotization confirmed by a negative starch-iodide paper test for nitrous acid.
-
Coupling: In a separate vessel, an equimolar amount of the pyrazolone derivative is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, and cooled to 0-5 °C. The freshly prepared, cold diazonium salt solution is then added slowly to the pyrazolone solution with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) to facilitate the coupling reaction. The stirring is continued for several hours at low temperature to ensure complete reaction, which is indicated by the formation of a colored precipitate.
-
Isolation and Purification: The resulting solid dye is collected by vacuum filtration and washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The crude dye is then dried. For purification, recrystallization from an appropriate organic solvent, such as ethanol, acetic acid, or dimethylformamide, is commonly employed to obtain a product of high purity.
Characterization Methods
The synthesized dyes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
Figure 3: Key experimental techniques for the characterization of dichlorinated pyrazolone azo dyes.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as N=N, C=O, C-Cl, and N-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which helps in verifying the empirical formula.
Azo-Hydrazone Tautomerism
A significant physicochemical property of pyrazolone azo dyes is their ability to exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms can be influenced by factors such as the solvent polarity, pH, and the nature of substituents on the aromatic rings.
Figure 4: Tautomeric equilibrium between the azo and hydrazone forms of a pyrazolone azo dye.
The hydrazone tautomer is often found to be more stable in many pyrazolone azo dyes due to the formation of an intramolecular hydrogen bond. Spectroscopic techniques, particularly ¹H NMR, are instrumental in determining the predominant tautomeric form in solution.
Conclusion
This technical guide has provided a foundational understanding of the physicochemical properties of dichlorinated pyrazolone azo dyes. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with these compounds. The interplay between their chemical structure and properties highlights the potential for designing novel dyes with tailored characteristics for specific applications in various scientific and industrial domains. Further research into a wider range of dichlorinated derivatives will undoubtedly expand the knowledge base and application scope of this important class of colorants.
References
spectroscopic analysis (FTIR, UV-Vis, NMR) of Einecs 282-346-4
Disclaimer: Despite a comprehensive search, publicly available experimental spectroscopic data (FTIR, UV-Vis, NMR) for the specific substance identified as Einecs 282-346-4 (CAS: 84176-80-7), chemically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2), could not be located. This guide will therefore provide a detailed theoretical framework and generalized experimental protocols for the spectroscopic analysis of this compound based on its known chemical structure. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a complex organic salt with the molecular formula C₄₂H₃₈Cl₂N₁₀O₇S₂.[1] It is classified as a sulfonated azo dye. The structure consists of a large anionic azo dye molecule and two cationic N,N'-diphenylguanidine molecules that act as counter-ions. The azo dye component features a pyrazolone core and two substituted benzene rings, with functional groups including sulfonic acid, chloro, and methyl groups. The presence of the azo chromophore (-N=N-) is responsible for its color. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of such complex molecules.
Theoretical Spectroscopic Analysis
While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the known structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Expected Vibration |
| 3400-3200 | N-H (Guanidinium) | Stretching vibrations of the N-H bonds in the counter-ion. |
| 3100-3000 | Aromatic C-H | Stretching vibrations of C-H bonds on the benzene rings. |
| 2980-2850 | Aliphatic C-H | Stretching vibrations of the methyl group. |
| 1680-1640 | C=O (Pyrazolone) | Stretching vibration of the carbonyl group in the pyrazolone ring. |
| 1600-1450 | C=C and C=N | Aromatic ring and pyrazolone ring stretching vibrations. |
| 1550-1480 | N=N (Azo) | Stretching vibration (often weak in symmetrical molecules). |
| 1250-1150 | S=O (Sulfonic Acid) | Asymmetric stretching of the sulfonate group. |
| 1080-1000 | S=O (Sulfonic Acid) | Symmetric stretching of the sulfonate group. |
| 800-600 | C-Cl | Stretching vibrations of the chloro-substituents. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like azo dyes. The extended conjugation in the azo dye portion of this compound is expected to result in strong absorption in the visible region, responsible for its yellow color. The N,N'-diphenylguanidine counter-ion will have its own absorption bands in the UV region.
| Wavelength Range (nm) | Chromophore | Expected Transition |
| 400-500 | Azo dye conjugated system | n -> π |
| 250-350 | Aromatic systems (benzene, pyrazolone) | π -> π |
| < 250 | N,N'-diphenylguanidine | π -> π* |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments in a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of aromatic protons in different chemical environments on the various benzene rings of both the dye and the counter-ion. A characteristic singlet for the methyl group protons would be expected in the upfield region. The N-H protons of the guanidinium counter-ion may appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the many inequivalent carbon atoms in the aromatic rings, the pyrazolone core, and the methyl group. The carbonyl carbon of the pyrazolone ring would appear significantly downfield.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a compound with the structural characteristics of this compound.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of the solid sample.
Method: Attenuated Total Reflectance (ATR)-FTIR is a suitable method for solid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR press to ensure a good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
UV-Vis Spectroscopy Protocol
Objective: To obtain the UV-Vis absorption spectrum of the sample in solution.
Method: Solution-phase UV-Vis spectroscopy.
-
Choose a suitable solvent in which the compound is soluble and that does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or water).
-
Prepare a stock solution of the compound of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).
-
Calibrate the spectrophotometer with a blank solution (the pure solvent).
-
Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of the sample.
Method: Solution-state NMR spectroscopy.
-
Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Accurately weigh a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) and dissolve it in the deuterated solvent in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H spectrum and reference the chemical shifts.
Data Interpretation and Structure Confirmation
The combination of these three spectroscopic techniques provides complementary information for the comprehensive characterization of this compound.
-
FTIR confirms the presence of key functional groups.
-
UV-Vis provides information about the electronic structure and the chromophore responsible for the color.
-
NMR gives a detailed map of the proton and carbon skeleton, allowing for the confirmation of the connectivity of the atoms.
By comparing the experimentally obtained spectra with the expected patterns derived from the known structure, a high degree of confidence in the identity and purity of the compound can be achieved.
Conclusion
While specific experimental data for this compound is not publicly available, this guide provides a thorough framework for its spectroscopic analysis. The predicted spectral characteristics and the detailed experimental protocols for FTIR, UV-Vis, and NMR spectroscopy offer a solid foundation for researchers and professionals working with this or structurally similar complex azo dyes. The successful application of these techniques is fundamental for quality control, structural elucidation, and ensuring the consistency of such compounds in various applications.
References
Unraveling Azo-Hydrazo Tautomerism in Pyrazolone Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone-based azo dyes, a significant class of chromophores, are integral to various industrial applications, from vibrant pigments in textiles and paints to key components in pharmaceuticals.[1][2][3] Their chemical versatility and biological activity are often dictated by a subtle yet crucial phenomenon: azo-hydrazo tautomerism. This in-depth guide provides a comprehensive exploration of the core principles governing this tautomeric equilibrium, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in this field.
The Core Principle: A Dynamic Equilibrium
Pyrazolone dyes capable of azo-hydrazo tautomerism exist as a dynamic equilibrium between two distinct chemical forms: the azo-enol tautomer and the hydrazo-keto tautomer.[4][5] This equilibrium involves the intramolecular migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the pyrazolone ring.[4] The position of this equilibrium is not static and is influenced by a variety of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[6][7] Understanding and controlling this equilibrium is paramount, as the distinct tautomers can exhibit significantly different properties, including color, lightfastness, and biological activity.[2][7]
Caption: Azo-hydrazo tautomeric equilibrium in pyrazolone dyes.
Quantitative Analysis of Tautomeric Equilibrium
The position of the azo-hydrazo equilibrium can be quantitatively described by the tautomeric equilibrium constant (KT), which is the ratio of the concentration of the hydrazo tautomer to the azo tautomer ([Hydrazo]/[Azo]). Various studies have quantified the influence of solvent and substituents on this equilibrium.
| Dye/Substituent | Solvent | KT ([Hydrazo]/[Azo]) | Reference |
| 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone | Cyclohexane | - | [8] |
| 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone | Acetonitrile | - | [8] |
| Allura Red | Polar Solvent | Predominantly Hydrazo | [9] |
| Amaranth | Polar Solvent | Predominantly Hydrazo | [9] |
Note: Specific KT values are often highly dependent on the exact molecular structure and experimental conditions and may not always be explicitly reported as numerical values in the literature.
Factors Influencing the Azo-Hydrazo Equilibrium
Several factors can shift the equilibrium towards either the azo or hydrazo form. A comprehensive understanding of these factors is crucial for designing pyrazolone dyes with desired properties.
| Factor | Effect on Equilibrium | Rationale | References |
| Solvent Polarity | Polar solvents generally favor the more polar hydrazo form. | The hydrazo tautomer often possesses a larger dipole moment and can engage in stronger intermolecular interactions with polar solvent molecules. | [6][9][10] |
| Substituents | Electron-withdrawing groups on the arylazo moiety tend to favor the hydrazo form. | These groups increase the acidity of the N-H proton in the hydrazo form, stabilizing it through resonance. | [6] |
| Temperature | The effect is complex and can depend on the specific dye and solvent system. | Changes in temperature can alter the thermodynamics of the equilibrium. | [6] |
| pH | Can significantly influence the equilibrium, particularly for dyes with ionizable groups. | Protonation or deprotonation of functional groups can favor one tautomeric form over the other. | [11] |
| Physical State | The dominant tautomer in the solid state can differ from that in solution. | Crystal packing forces and intermolecular hydrogen bonding in the solid state can stabilize a particular tautomer. | [5][9] |
Experimental Protocols for Studying Azo-Hydrazo Tautomerism
A multi-faceted approach employing various spectroscopic and analytical techniques is typically required to comprehensively characterize the azo-hydrazo tautomeric equilibrium.
UV-Visible Spectroscopy
Principle: The azo and hydrazo tautomers exhibit distinct absorption spectra. The azo form typically absorbs at shorter wavelengths (around 350 nm), while the more conjugated hydrazo form absorbs at longer wavelengths (around 400-450 nm).[10] By analyzing the absorption spectra in different solvents or under varying conditions, the relative populations of the tautomers can be inferred.
Detailed Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 10-4 to 10-5 M) of the pyrazolone dye in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-600 nm) using a double-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity. The appearance of an isosbestic point can indicate a two-component equilibrium.
-
Quantitative Analysis (Optional): For a more quantitative assessment, deconvolution of the overlapping absorption bands can be performed using specialized software to estimate the relative areas of the peaks corresponding to each tautomer.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the dominant tautomer. Key diagnostic signals include the chemical shift of the proton involved in the tautomerism (N-H in hydrazo vs. O-H in azo) and the chemical shifts of the carbon atoms in the pyrazolone ring.[13][14] 15N NMR can provide even more direct evidence of the tautomeric form.[14]
Detailed Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the pyrazolone dye in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Look for a broad signal in the downfield region (typically >10 ppm) characteristic of the N-H proton of the hydrazo form. The absence of this signal and the potential presence of an O-H signal would suggest the azo form.
-
13C NMR Acquisition: Acquire a 13C NMR spectrum. The chemical shift of the carbonyl carbon (C=O) in the pyrazolone ring is a key indicator. A chemical shift in the range of 160-180 ppm is characteristic of the keto group in the hydrazo tautomer.
-
Advanced NMR Techniques (Optional): Two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity and definitively assign the structure of the dominant tautomer.[9]
X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[15][16] By determining the precise atomic positions and bond lengths, the location of the proton and the nature of the bonding (e.g., C=O vs. C-O, N=N vs. N-N) can be definitively established.
Detailed Methodology:
-
Crystal Growth: Grow single crystals of the pyrazolone dye suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. The refinement of the structural model will yield the final atomic coordinates and bond parameters.
-
Analysis: Analyze the bond lengths within the pyrazolone ring and the azo/hydrazo linkage to confirm the tautomeric form. For example, a C=O double bond length (around 1.2 Å) and an N-H bond will confirm the hydrazo tautomer.
Caption: General experimental workflow for studying azo-hydrazo tautomerism.
Implications for Drug Development
The tautomeric state of a pyrazolone-based drug candidate can have profound implications for its pharmacological profile. The different tautomers can exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, all of which are critical for drug-receptor interactions. For instance, one tautomer may bind to a biological target with high affinity, while the other may be inactive or even toxic. Therefore, a thorough understanding and control of the tautomeric equilibrium are essential for the rational design and development of new therapeutic agents.
Caption: Influence of tautomerism on drug design and development.
References
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 5. Tautomerism of azo dyes in the solid state [uochb.cz]
- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment [mdpi.com]
- 9. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. folia.unifr.ch [folia.unifr.ch]
- 14. researchgate.net [researchgate.net]
- 15. spast.org [spast.org]
- 16. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Sulfophenyl-Containing Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of sulfophenyl-containing azo dyes. These synthetic colorants are widely utilized across various industries, including pharmaceuticals, textiles, and food, owing to their vibrant colors and versatile chemical properties.[1] The inclusion of one or more sulfophenyl groups is a key structural feature that significantly influences their physicochemical behavior. This guide details the experimental protocols for evaluating their solubility and stability, presents quantitative data, and visualizes key processes to support research and development efforts.
Solubility Studies of Sulfophenyl Azo Dyes
The solubility of an azo dye is a critical parameter that dictates its application. The presence of the highly polar sulfonate group (-SO₃⁻) generally imparts significant water solubility.[2][3] Conversely, these dyes tend to have limited solubility in non-polar organic solvents. The degree of sulfonation, the overall molecular structure, and the nature of the counter-ion all play a role in determining the precise solubility profile.[2]
Quantitative Solubility Data
The solubility of sulfophenyl azo dyes varies widely depending on their specific chemical structure and the solvent system. Ionic dyes, which include most sulfonated azo dyes, can have solubilities in aqueous solutions ranging from milligrams to tens of grams per liter.[4]
| Dye Class | Typical Solvent | Solubility Range | Reference |
| Anionic Azo Dyes | Aqueous Solutions | 100 mg/L to 80,000 mg/L | [4] |
| Solvent Dyes | Water | 0.2 mg/L to 34.3 mg/L | [4] |
| Disperse Dyes | Supercritical CO₂ | 1.49 x 10⁻⁶ to 19.78 x 10⁻⁶ mol/mol | [5] |
| Specialized Azo Dyes | Polar Organic Solvents (e.g., PGMEA) | Soluble as a 2% solution | [6] |
Note: Solubility is highly dependent on specific dye structure, temperature, and pH.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standard method for determining the solubility of a compound is the shake-flask method, which measures the concentration of a saturated solution.
1. Materials and Equipment:
-
Sulfophenyl azo dye of interest
-
Selected solvent (e.g., deionized water, ethanol, buffer solution of specific pH)
-
Orbital shaker with temperature control
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation: Prepare a stock solution of the dye with a known concentration to establish a calibration curve for analytical measurement.
-
Saturation: Add an excess amount of the solid azo dye to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed.
-
Equilibration: Place the flask in a temperature-controlled orbital shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, typically 25 °C.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.[7]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary to fall within the linear range of the analytical instrument.
-
Quantification: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the dye's λmax or determine the concentration using a pre-calibrated HPLC system.
-
Calculation: Use the calibration curve to determine the concentration of the dye in the saturated solution, which represents its solubility under the tested conditions.
Stability Studies
The stability of azo dyes is crucial for their performance and safety, as degradation can lead to loss of color and the formation of potentially harmful byproducts, such as carcinogenic aromatic amines.[8][9] Stability is typically assessed under conditions relevant to their storage and use, including varying pH, temperature, and exposure to light.
Factors Influencing Stability
-
pH: The pH of the solution can significantly impact the stability and color of azo dyes. While some are stable across a wide pH range, others may undergo structural changes or degradation under highly acidic or alkaline conditions.[10][11] For instance, the degradation efficiency of certain azo dyes is highest at a specific pH, which can vary depending on the degradation method (e.g., sunlight vs. UV light).[10]
-
Temperature: Elevated temperatures can accelerate the degradation of azo dyes.[12] Thermal stability studies are essential to define appropriate storage and application temperatures. However, some reactive dyes like Remazol Brilliant Blue have shown high stability in water across a temperature range of 15 to 55 °C.[10]
-
Light: Many azo dyes are susceptible to photodegradation upon exposure to UV and visible light, which results in fading.[13] The chemical structure, including the number and position of sulfonate groups, can influence lightfastness.[14] The initial step in photodegradation often involves the generation of reactive species like hydroxyl radicals that attack the dye molecule.[15]
Quantitative Stability Data
Stability is often quantified by measuring the degradation rate or the percentage of dye remaining after a specific period under defined conditions.
| Dye | Condition | Result | Reference |
| Remazol Brilliant Blue | pH 1 to 13 (at 25 °C) | No significant change in absorbance | [10] |
| Remazol Brilliant Blue | 15 °C to 55 °C (at pH 7) | No significant change in absorbance | [10] |
| Reactive Azo Dyes | After-treatment with UV absorbers | Significant improvement in lightfastness | [13] |
| Anthocyanin Pigments | Storage at 4 °C vs. 25 °C | Half-life significantly longer at 4 °C | [12] |
| Sulfonated Azo Dyes | UV Irradiation | Degradation into hydroxylated derivatives and low-molecular-weight acids | [15] |
Experimental Protocol: Photostability Assessment
This protocol outlines a typical procedure for evaluating the stability of a dye under light exposure.
1. Materials and Equipment:
-
Aqueous solution of the sulfophenyl azo dye at a known concentration.
-
Xenon arc lamp or a super high-pressure mercury vapor lamp (as a simulated light source).[13]
-
Quartz cuvettes or appropriate reaction vessels.
-
UV-Vis Spectrophotometer or HPLC system.
-
Magnetic stirrer and stir bars.
-
pH meter and buffers.
2. Procedure:
-
Sample Preparation: Prepare a solution of the azo dye in a relevant medium (e.g., water, buffer of a specific pH).
-
Initial Measurement: Measure the initial absorbance (A₀) or concentration (C₀) of the solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer or HPLC.
-
Irradiation: Place the solution in the reaction vessel and expose it to the light source. The distance from the lamp and the intensity of the light should be controlled and standardized. The solution may be stirred continuously to ensure uniform light exposure.
-
Time-Course Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw an aliquot of the solution and measure its absorbance (Aₜ) or concentration (Cₜ).[16]
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point using the formula: (% Dye Remaining) = (Aₜ / A₀) * 100.
-
Plot the percentage of dye remaining or ln(Aₜ/A₀) against time to determine the degradation kinetics (e.g., pseudo-first-order rate constant).
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the solubility and stability of sulfophenyl azo dyes.
Caption: Workflow for solubility and stability testing.
Degradation Pathway
The degradation of sulfophenyl azo dyes, particularly under reductive or oxidative conditions, typically begins with the cleavage of the characteristic azo bond (-N=N-).[17] This initial step decolorizes the dye and breaks it down into smaller aromatic compounds, often substituted anilines and naphthylamines, which can be further degraded.
The diagram below illustrates a simplified oxidative degradation pathway for a generic sulfophenyl azo dye, initiated by hydroxyl radicals (•OH), which are common in advanced oxidation processes.[15]
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sulfonic acid dyes: Topics by Science.gov [science.gov]
- 4. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 5. mdpi.com [mdpi.com]
- 6. data.epo.org [data.epo.org]
- 7. icontrolpollution.com [icontrolpollution.com]
- 8. blcleathertech.com [blcleathertech.com]
- 9. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aeett.wordpress.com [aeett.wordpress.com]
- 14. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of CAS 84176-80-7: An Industrial Azo Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 84176-80-7. The document elucidates the chemical identity of this substance, which is known as 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, compounded with N,N'-diphenylguanidine (1:2). Despite a thorough investigation into the scientific literature and chemical databases, this compound is predominantly characterized by its industrial applications as an azo dye. To date, there is a notable absence of published research detailing its use in life sciences, drug development, or any specific biological or pharmacological contexts. This guide serves to summarize the available chemical and industrial information and to highlight the current void in research applications for this specific molecule.
Chemical Identity and Properties
The compound with CAS number 84176-80-7 is a complex salt. Its core structure is an azo dye, characterized by the presence of a diazenyl (-N=N-) group that links a substituted pyrazolone ring with a dichlorinated benzenesulfonic acid moiety. This anionic dye is neutralized by two equivalents of the organic base N,N'-diphenylguanidine.
Table 1: Chemical and Physical Properties of CAS 84176-80-7
| Property | Value |
| CAS Number | 84176-80-7 |
| IUPAC Name | 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid; N,N'-diphenylguanidine (1:2) |
| Molecular Formula | C₄₂H₃₈Cl₂N₁₀O₇S₂ |
| Molecular Weight | 929.9 g/mol |
| Synonyms | Einecs 282-346-4 |
| Physical Description | Solid (presumed) |
| Solubility | No data available |
Industrial Applications
The primary application of CAS 84176-80-7 is as an azo dye. Azo dyes are a major class of synthetic colorants used extensively in a variety of industries. The structural features of this compound, particularly the sulfonic acid groups, suggest its use in dyeing textiles, such as wool and polyamide, and potentially in the formulation of inks. The presence of chlorine atoms in the structure may enhance the lightfastness and wash-fastness of the dye.
State of Research and Development
A comprehensive search of scientific literature, including medicinal chemistry, pharmacology, and molecular biology databases, did not yield any specific research applications for CAS number 84176-80-7 in a biological or therapeutic context. There is no publicly available data on its pharmacological properties, mechanism of action, or its effects on any signaling pathways. Furthermore, no quantitative biological data, such as IC50 or binding affinity values, have been reported.
The absence of such information suggests that this compound has likely not been a subject of investigation for pharmaceutical or biological research purposes. The focus of its characterization has remained within the domain of industrial chemistry.
Experimental Protocols
Due to the lack of published biological research, this guide cannot provide any experimental protocols related to this compound.
Signaling Pathways and Logical Relationships
As there is no information on the biological activity of CAS 84176-80-7, it is not possible to create diagrams of signaling pathways or experimental workflows. For illustrative purposes, a diagram depicting the logical relationship of the available information is provided below.
Caption: Information Flow for CAS 84176-80-7
Conclusion and Future Directions
This presents a veritable "blank slate" for investigation. Future research could involve:
-
Initial Biological Screening: High-throughput screening against a diverse panel of biological targets to identify any potential bioactivity.
-
Cytotoxicity Assays: Evaluation of its toxic effects on various cell lines to understand its safety profile.
-
Computational Studies: In silico modeling and docking studies to predict potential interactions with biological macromolecules.
Until such studies are undertaken and published, CAS 84176-80-7 remains a compound of interest primarily to the dye and chemical manufacturing industries, with its potential in the life sciences yet to be explored.
The Discovery and Enduring Legacy of Pyrazolone-Based Colorants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone-based colorants represent a significant class of organic pigments and dyes, prized for their vibrant hues, high color strength, and good stability.[1] Their discovery in the late 19th century marked a pivotal moment in synthetic organic chemistry, paving the way for a diverse range of colorants with wide-ranging applications in textiles, printing inks, plastics, and even pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of pyrazolone-based colorants, complete with detailed experimental protocols and quantitative data to aid researchers in the field.
The journey of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a novel five-membered heterocyclic compound which he named pyrazolone. This serendipitous discovery opened the door to a new class of compounds with remarkable properties. The initial application of pyrazolones was not in colorants, but in medicine, with the synthesis of the analgesic and antipyretic drug Antipyrine. However, the chemical versatility of the pyrazolone ring, particularly its ability to undergo azo coupling reactions, soon led to its exploration as a chromophore.
Pyrazolone colorants are a significant subclass of azo dyes, which are characterized by the presence of one or more azo groups (–N=N–).[2] These colorants are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a pyrazolone derivative.[2] The specific shade and properties of the resulting colorant are determined by the chemical structures of both the aromatic amine and the pyrazolone coupling component. This modularity allows for the fine-tuning of the electronic structure, leading to a wide spectrum of colors.[1]
Core Synthesis of Pyrazolone-Based Colorants
The production of pyrazolone-based colorants involves two primary chemical transformations: the synthesis of the pyrazolone coupling component, typically via the Knorr pyrazole synthesis, and the subsequent azo coupling reaction.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is a condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[3] This reaction forms the fundamental pyrazolone ring structure.[1]
General Signaling Pathway for Knorr Pyrazole Synthesis
Caption: Knorr synthesis of the pyrazolone ring.
Diazotization and Azo Coupling
The color-forming step is an azo coupling reaction. This is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and the electron-rich pyrazolone acts as the nucleophile.[2][4] The diazonium salt is prepared by treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).[5]
General Signaling Pathway for Azo Coupling
Caption: Formation of a pyrazolone azo colorant.
Experimental Protocols
The following are detailed methodologies for the synthesis of a key pyrazolone intermediate and a representative pyrazolone pigment.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This procedure describes a solvent-free synthesis of the common coupling component, 1-phenyl-3-methyl-5-pyrazolone.[3]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Methanol
-
Acetone
-
Hydrochloric acid (concentrated)
-
In a 500 mL three-necked flask equipped with a stirrer, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.
-
While stirring, add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.9.
-
Heat the solution to 50 °C.
-
Over a period of 2 hours, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature between 50-55 °C.
-
After the addition is complete, continue the reaction for an additional 3 hours.
-
Distill off the methanol from the reaction mixture.
-
Cool the reaction solution, which will cause the product to crystallize.
-
Filter the crude product.
-
Recrystallize the crude product from a methanol-acetone mixed solvent to obtain white crystals of 1-phenyl-3-methyl-5-pyrazolone.
Synthesis of C.I. Pigment Yellow 13
This protocol outlines the industrial synthesis of C.I. Pigment Yellow 13, a diarylide pyrazolone pigment.[8][9]
Materials:
-
3,3′-Dichlorobenzidine
-
Hydrochloric acid (30%)
-
Sodium nitrite
-
2,4-Dimethyl-N-acetoacetanilide
-
Sodium hydroxide
-
Acetic acid
-
Sodium acetate
Procedure:
Part 1: Diazotization of 3,3′-Dichlorobenzidine [9]
-
In a diazotization vessel, add 30% hydrochloric acid and 3,3′-dichlorobenzidine. Stir to form a slurry.
-
Add water to dilute the slurry and cool to 0-5 °C with ice.
-
Slowly add a solution of sodium nitrite to carry out the diazotization.
-
After the reaction is complete, the resulting diazo liquid containing the diazonium salt is filtered and kept cold for the coupling reaction.
Part 2: Preparation of the Coupling Component and Azo Coupling [9]
-
In a separate coupling vessel, add water, sodium hydroxide, and 2,4-dimethyl-N-acetoacetanilide. Stir until dissolved.
-
Add acetic acid to precipitate the acetoacetanilide, followed by the addition of sodium acetate.
-
Cool the coupling component suspension.
-
Slowly add the cold diazo liquid to the coupling vessel with vigorous stirring to initiate the coupling reaction.
-
After the coupling is complete, adjust the pH with sodium hydroxide.
-
Heat the mixture, and add rosin and calcium chloride.
-
After the reaction is complete, the pigment is isolated by filtration and washed.
Experimental Workflow for Pyrazolone Colorant Synthesis and Characterization
Caption: General workflow for pyrazolone colorant development.
Quantitative Data of Pyrazolone-Based Colorants
The performance of a colorant is determined by its photophysical and stability properties. The following tables summarize key quantitative data for representative pyrazolone-based colorants.
Table 1: Photophysical Properties of Selected Pyrazolone Dyes
| Dye/Pigment Name | C.I. Name | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent | Reference |
| Tartrazine | Acid Yellow 23 | 425 | Not specified | Aqueous solution | [10] |
| 4a¹ | - | 338 | 2.32 x 10⁴ | DMSO | [11] |
| 4b¹ | - | 363 | 3.10 x 10⁴ | DMSO | [11] |
| 4c¹ | - | 358 | 2.89 x 10⁴ | DMSO | [11] |
| 4d¹ | - | 360 | 2.95 x 10⁴ | [11] | |
| 4e¹ | - | 358 | 2.78 x 10⁴ | DMSO | [11] |
¹Newly synthesized disazo dyes containing pyrazole and pyrazolone moieties.[11]
Table 2: Stability and Performance Properties of Selected Pyrazolone Pigments
| Pigment Name | C.I. Name | Lightfastness (Blue Wool Scale) | Heat Resistance (°C) | Migration Resistance (1-5 Scale) | Reference |
| Pigment Yellow 13 | Pigment Yellow 13 | 7 | 210 | 4-5 | [8] |
Note on Quantitative Data: While pyrazolone colorants are widely used, comprehensive and standardized quantitative data such as molar extinction coefficients and quantum yields for many commercially available pigments are not always readily available in public literature. The data presented here is from specific studies and may vary depending on the specific grade of the pigment and the measurement conditions. The Blue Wool Scale rates lightfastness from 1 (very poor) to 8 (excellent).[12][13]
Conclusion
From their serendipitous discovery to their current status as a cornerstone of the colorant industry, pyrazolones have demonstrated remarkable versatility and utility. Their rich chemistry, centered around the Knorr synthesis and azo coupling, allows for the creation of a vast palette of colors with a range of properties suitable for diverse applications. For researchers and scientists, a thorough understanding of the synthesis, characterization, and quantitative properties of pyrazolone-based colorants is essential for the development of new and improved materials. This guide provides a foundational understanding and practical protocols to aid in this endeavor, highlighting the enduring legacy and future potential of this important class of compounds.
References
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. PIGMENT YELLOW 13 - Ataman Kimya [atamanchemicals.com]
- 9. CN212864625U - Pigment yellow 13 synthesis equipment - Google Patents [patents.google.com]
- 10. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 13. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
An In-depth Technical Guide on the Electronic Properties of N,N'-Diphenylguanidine Salts of Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive π-conjugated systems are responsible for their vibrant colors and interesting electronic properties. The modification of azo dyes through salt formation with organic bases, such as N,N'-diphenylguanidine (DPG), presents a promising avenue for tuning their physicochemical properties, including solubility, stability, and electronic behavior. This technical guide provides a comprehensive overview of the synthesis, characterization, and anticipated electronic properties of N,N'-diphenylguanidine salts of azo dyes, addressing a notable gap in the current scientific literature.
N,N'-diphenylguanidine is a strong organic base capable of forming stable salts with acidic compounds, including sulfonated azo dyes. The formation of a salt with DPG can influence the electronic distribution within the azo dye molecule, potentially altering its absorption spectrum, conductivity, and electrochemical behavior. This guide outlines the experimental protocols for the synthesis and characterization of these novel compounds and discusses their potential applications based on their electronic properties.
Synthesis of N,N'-Diphenylguanidine Salts of Azo Dyes
The synthesis of N,N'-diphenylguanidine salts of azo dyes is typically a two-step process: (1) the synthesis of the azo dye, often containing an acidic functional group like a sulfonic acid, followed by (2) the salt formation with N,N'-diphenylguanidine.
General Synthesis of Sulfonated Azo Dyes
A common method for synthesizing azo dyes is through a diazotization-coupling reaction.[1]
Experimental Protocol:
-
Diazotization: An aromatic amine, such as sulfanilic acid, is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise to form the diazonium salt. The reaction is kept at a low temperature to prevent the decomposition of the unstable diazonium salt.
-
Coupling Reaction: A coupling agent, which is an electron-rich aromatic compound like 2-naphthol or N,N-dimethylaniline, is dissolved in a basic solution (e.g., NaOH). The previously prepared cold diazonium salt solution is then slowly added to this solution with constant stirring. The azo dye precipitates out of the solution and can be collected by filtration.[2]
-
Purification: The crude azo dye is purified by recrystallization from a suitable solvent to obtain the final product.
Salt Formation with N,N'-Diphenylguanidine
The purified acidic azo dye is then reacted with N,N'-diphenylguanidine to form the corresponding salt.
Experimental Protocol:
-
Dissolution: The sulfonated azo dye is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of DPG: A stoichiometric amount of N,N'-diphenylguanidine, dissolved in the same solvent, is added to the azo dye solution.
-
Precipitation and Isolation: The resulting N,N'-diphenylguanidine salt of the azo dye will precipitate from the solution upon stirring, possibly with cooling. The salt is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.
A study on N,N'-diphenylguanidinium 8-hydroxyquinoline-5-sulfonate confirms the formation of stable salts between DPG and sulfonated aromatic compounds.[3]
Characterization of Electronic Properties
A thorough characterization of the electronic properties of the synthesized salts is crucial to understand their behavior and potential applications.
Spectroscopic Properties
UV-Visible Spectroscopy: This technique is fundamental for characterizing the color and electronic transitions of the azo dye salts. The absorption spectrum provides information about the λmax (wavelength of maximum absorbance), which is related to the energy of the π-π* and n-π* electronic transitions within the chromophore. Salt formation with DPG may cause a shift in the λmax (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the free acid form of the dye, indicating an alteration of the electronic structure.[4][5]
Experimental Protocol:
-
Solutions of the azo dye salt are prepared in various solvents of differing polarity at a known concentration (e.g., 5 x 10⁻⁵ M).[4]
-
The UV-Vis absorption spectra are recorded over a wavelength range of 250-700 nm using a spectrophotometer.[4]
-
The molar absorptivity (ε) at λmax is calculated using the Beer-Lambert law.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the salt by observing the characteristic vibrational frequencies of the functional groups. The presence of the guanidinium cation and the sulfonate anion can be confirmed by the appearance of new bands or shifts in existing bands corresponding to N-H, C=N, and S=O vibrations.
Electrochemical Properties
Cyclic Voltammetry (CV): CV is a powerful technique to investigate the redox properties of the azo dye salts. The azo group (–N=N–) is electrochemically active and can undergo reversible reduction.[6] The cyclic voltammogram can reveal the reduction and oxidation potentials, providing insight into the HOMO and LUMO energy levels of the molecule. The formation of a salt with DPG might influence these potentials.
Experimental Protocol:
-
A solution of the azo dye salt is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
The solution is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).
-
The potential is swept between defined limits, and the resulting current is measured.
Conductivity
The electrical conductivity of the azo dye salts in the solid state can be measured to determine their potential as organic semiconductors. Azo dyes are known to exhibit semiconducting properties.[7][8]
Experimental Protocol:
-
The powdered sample of the azo dye salt is pressed into a pellet.
-
The pellet is placed between two electrodes, and the current is measured as a function of the applied voltage.
-
The conductivity (σ) is calculated from the resistance, and the temperature dependence of the conductivity can be investigated to determine the activation energy.
Quantitative Data
As of the writing of this guide, there is a lack of specific quantitative data in the published literature for the electronic properties of N,N'-diphenylguanidine salts of azo dyes. The following tables are presented as templates for the types of data that should be collected and organized during the experimental investigation of these novel compounds.
Table 1: Spectroscopic Properties of N,N'-Diphenylguanidine Azo Dye Salts
| Azo Dye Salt | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| DPG-Salt of Azo Dye 1 | Ethanol | Data to be determined | Data to be determined |
| DPG-Salt of Azo Dye 1 | DMSO | Data to be determined | Data to be determined |
| DPG-Salt of Azo Dye 2 | Ethanol | Data to be determined | Data to be determined |
| DPG-Salt of Azo Dye 2 | DMSO | Data to be determined | Data to be determined |
Table 2: Electrochemical Properties of N,N'-Diphenylguanidine Azo Dye Salts
| Azo Dye Salt | Reduction Potential (V) | Oxidation Potential (V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| DPG-Salt of Azo Dye 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| DPG-Salt of Azo Dye 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Electrical Conductivity of N,N'-Diphenylguanidine Azo Dye Salts
| Azo Dye Salt | Conductivity (σ) (S/cm) at 298 K | Activation Energy (Ea) (eV) |
| DPG-Salt of Azo Dye 1 | Data to be determined | Data to be determined |
| DPG-Salt of Azo Dye 2 | Data to be determined | Data to be determined |
Visualizations
Caption: Workflow for the synthesis and characterization of N,N'-diphenylguanidine azo dye salts.
Caption: General molecular structure of an N,N'-diphenylguanidine salt of a sulfonated azo dye.
Note: The second diagram is a conceptual representation due to the limitations of DOT language for complex chemical structures. A proper chemical drawing software would be required for an accurate depiction.
Conclusion and Future Outlook
The formation of N,N'-diphenylguanidine salts of azo dyes is a promising strategy for modifying the electronic properties of these versatile chromophores. While there is currently a dearth of specific experimental data on these compounds, this guide provides a solid framework for their synthesis and characterization. The anticipated changes in spectroscopic, electrochemical, and conductive properties upon salt formation could lead to the development of new materials for applications in organic electronics, sensors, and nonlinear optics. Further research in this area is highly encouraged to fill the existing knowledge gap and unlock the full potential of these novel materials.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. pnas.org [pnas.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. globalscientificjournal.com [globalscientificjournal.com]
Methodological & Application
Application Note: Hypothetical Use of Einecs 282-346-4 in Electro-Fluidic Displays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines a hypothetical application of the azo dye Einecs 282-346-4 as the coloring agent in the non-polar phase of an electro-fluidic display (EFD). Electro-fluidic displays operate on the principle of electrowetting, where an electric field is used to move a colored, non-polar liquid (typically an oil) to switch a pixel between a colored ("on") and a transparent or white ("off") state. The primary challenge in utilizing this compound for this purpose is its inherent water solubility, a consequence of the sulfonic acid groups in its structure. This application note proposes a chemical modification to render the dye soluble in a non-polar solvent, followed by protocols for preparing the colored oil phase, assembling a test device, and evaluating its performance.
Chemical Profile of this compound
This compound, systematically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2), is an azo dye.[1] Its established applications are primarily in the textile industry for dyeing materials like polyester and nylon.[1]
| Property | Value |
| EINECS Number | 282-346-4 |
| CAS Number | 84176-80-7 |
| Molecular Formula | C₄₂H₃₈Cl₂N₁₀O₇S₂ |
| Molecular Weight | 929.9 g/mol |
| Solubility | Water-soluble |
Proposed Modification for Non-Polar Solvent Solubility
To enable the use of this compound in the oil phase of an EFD, its hydrophilicity must be significantly reduced. A proposed method is a counter-ion exchange to replace the hydrophilic sulfonic acid groups with lipophilic quaternary ammonium salts. This will create an ion pair that is soluble in non-polar organic solvents.
Signaling Pathway: Electrowetting Principle
The fundamental principle of an electro-fluidic display is the manipulation of a colored oil film on a hydrophobic dielectric surface.
Caption: Electrowetting mechanism for pixel switching in an electro-fluidic display.
Experimental Protocols
Protocol 1: Modification of this compound for Solubility in Non-Polar Solvents
This protocol describes the conversion of the water-soluble this compound into a lipophilic dye.
-
Dissolution: Dissolve 1 gram of this compound in 100 mL of deionized water.
-
Counter-ion Addition: In a separate beaker, dissolve a 2-fold molar excess of a long-chain quaternary ammonium salt (e.g., cetrimonium bromide) in 50 mL of deionized water.
-
Precipitation: Slowly add the quaternary ammonium salt solution to the dye solution while stirring vigorously. A precipitate of the dye-quat complex will form.
-
Isolation: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any unreacted salts.
-
Drying: Dry the precipitate under vacuum at 40°C for 24 hours.
-
Solubility Test: Test the solubility of the dried, modified dye in a non-polar solvent such as decane.
Protocol 2: Preparation of the Colored Oil Phase
-
Dissolution: Dissolve the modified this compound in decane to achieve a concentration that yields the desired optical density. Start with a concentration range of 0.1-1.0% (w/v).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.
-
Characterization: Measure the viscosity and surface tension of the final colored oil. These are critical parameters for the switching behavior of the EFD.
Protocol 3: Assembly of a Test Electro-Fluidic Display Cell
-
Substrate Preparation: Use two indium tin oxide (ITO) coated glass slides. On one slide, spin-coat a hydrophobic dielectric layer (e.g., a fluoropolymer).
-
Pixel Definition: Create a pixel well on the dielectric-coated slide using a patterned photoresist.
-
Filling: Pipette the colored oil into the pixel well, followed by a conductive aqueous solution (e.g., 0.9% NaCl in deionized water).
-
Sealing: Place the second ITO slide on top, separated by a spacer, and seal the edges with epoxy.
Protocol 4: Performance Evaluation of the EFD Cell
-
Switching Voltage and Speed: Apply a square wave voltage across the two ITO electrodes and observe the movement of the colored oil under a microscope. Determine the minimum voltage required for full switching and measure the switching time (on and off) using a high-speed camera and photodiode.
-
Contrast Ratio: Measure the reflectance of the pixel in the "on" and "off" states using a spectrophotometer with an integrating sphere. The contrast ratio is the ratio of the reflectance in the white state to the colored state.
-
Stability: Cycle the pixel between the "on" and "off" states for an extended period (e.g., 10,000 cycles) and monitor for any degradation in performance, such as changes in switching speed, contrast ratio, or color.
Experimental Workflow
Caption: Workflow for the hypothetical application of this compound in an EFD.
Data Presentation
Table 1: Properties of Modified this compound and Colored Oil
| Parameter | Target Value |
| Solubility in Decane | > 1% (w/v) |
| Viscosity of Colored Oil (at 25°C) | 2-5 cP |
| Surface Tension of Colored Oil | 20-30 mN/m |
| Wavelength of Max. Absorption (in Decane) | To be determined |
Table 2: Performance Metrics of the EFD Cell
| Parameter | Target Value |
| Switching Voltage | < 20 V |
| Switching Speed (On and Off) | < 10 ms |
| Contrast Ratio | > 10:1 |
| Stability (after 10,000 cycles) | < 10% degradation in performance |
Logical Relationships in Experimental Design
Caption: Logical structure of the experimental design to validate the hypothesis.
While this compound is not a conventional choice for electro-fluidic displays due to its hydrophilicity, this application note provides a theoretical framework and detailed experimental protocols for its potential use. The proposed chemical modification is a critical first step, and the subsequent evaluation of the dye's performance in a test cell will determine its viability as a novel colorant for this display technology. This research path could open up a new class of dyes for use in electro-fluidic systems.
References
Application Notes & Protocols: Pyrazolone Azo Dyes as Analytical Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone azo dyes are a versatile class of organic compounds widely recognized for their utility as analytical reagents. Their molecular structure, characterized by an azo group (–N=N–) linked to a pyrazolone ring, facilitates the formation of stable, colored complexes with various metal ions and organic molecules. This chromogenic property makes them excellent candidates for spectrophotometric analysis, complexometric titrations, and the development of novel sensors. This document provides detailed application notes and experimental protocols for the utilization of these dyes in various analytical procedures.
Application Note 1: Complexometric Titration for Water Hardness Determination
Analyte: Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions Reagent: Eriochrome Black T (EBT)
Eriochrome Black T is a prominent pyrazolone azo dye used as an indicator for determining the total hardness of water, which is primarily caused by the presence of calcium and magnesium ions.[1] The principle involves a complexometric titration with ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms stable, colorless complexes with Ca²⁺ and Mg²⁺.[1][2]
Principle of Detection: At a pH of approximately 10, maintained by an ammonia buffer, Eriochrome Black T forms a wine-red complex with the Ca²⁺ and Mg²⁺ ions present in the water sample.[2] During titration, the stronger chelating agent, EDTA, progressively binds with the free metal ions. Once all the metal ions are complexed with EDTA, the indicator is released back into the solution, causing a sharp color change from wine-red to blue, which signifies the endpoint of the titration.[1][2][3]
Experimental Protocol: Determination of Total Water Hardness using Eriochrome Black T
Objective: To quantify the total concentration of Ca²⁺ and Mg²⁺ ions in a water sample.
Apparatus and Reagents:
-
Burette, 50 mL
-
Pipette, 50 mL
-
Conical flask, 250 mL
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)[2]
-
Water sample
Procedure:
-
Pipette 50 mL of the water sample into a 250 mL conical flask.[2]
-
Add 2 mL of the ammonia-ammonium chloride buffer solution to maintain the pH at 10.[2]
-
Add 3-5 drops of Eriochrome Black T indicator to the solution. The solution will turn a distinct wine-red color.[1][2]
-
Fill the burette with the standard 0.01 M EDTA solution and record the initial volume.
-
Titrate the water sample with the EDTA solution, swirling the flask continuously. The color of the solution will gradually change to purple as the endpoint is approached.[1]
-
The endpoint is reached when the color changes sharply from wine-red to a clear sky blue, with no traces of red.[2][3] Record the final volume of EDTA used.
-
Repeat the titration at least twice more with fresh samples to ensure concordant results.[2]
Calculation: Total Hardness (in mg/L as CaCO₃) = (V × M × 100.09 × 1000) / S Where:
-
V = Volume of EDTA solution used (mL)
-
M = Molarity of EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
S = Volume of the water sample (mL)
Interferences: The presence of other metal ions such as iron, copper, and aluminum can interfere with the endpoint by forming complexes with either the indicator or EDTA.[3][5] These interferences can often be minimized by using masking agents. Suspended or colloidal organic matter may also obscure the color change.[3]
Application Note 2: Spectrophotometric Determination of Tartrazine in Food Products
Analyte: Tartrazine (E 102) Technique: UV-Visible Spectrophotometry
Tartrazine is a synthetic lemon-yellow azo dye extensively used as a colorant in various food products, beverages, and pharmaceuticals.[6] Due to potential health concerns and regulatory limits on its usage, accurate quantification in consumer products is crucial.[7] UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of Tartrazine.[8]
Principle of Detection: The method is based on measuring the absorbance of light by the Tartrazine molecule at its wavelength of maximum absorption (λmax). The concentration of the dye in a sample is directly proportional to its absorbance, as described by the Beer-Lambert law. For Tartrazine, the λmax is typically observed around 424 nm.[6] To enhance sensitivity and eliminate matrix effects from complex food samples, a solid-phase extraction (SPE) step can be employed for sample cleanup and pre-concentration.[6][9]
Experimental Protocol: Spectrophotometric Quantification of Tartrazine
Objective: To determine the concentration of Tartrazine in a beverage sample.
Apparatus and Reagents:
-
UV-Visible Spectrophotometer
-
Centrifuge
-
Volumetric flasks
-
Solid-Phase Extraction (SPE) cartridges (e.g., Diaion SP-207 resin)[6]
-
Tartrazine standard solution (analytical grade)
-
0.01 M HCl in acetone (eluent)[6]
-
Distilled water
Procedure:
Part A: Sample Preparation and Extraction
-
Accurately weigh about 1.0 g of a powdered beverage sample and dissolve it in a 25 mL volumetric flask with distilled water.[7]
-
For liquid samples, take a known volume.
-
Centrifuge the solution for 15 minutes at 5000 rpm to obtain a clear supernatant.[7]
-
Condition the SPE cartridge by passing a suitable solvent.
-
Load a known volume of the clear supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained Tartrazine from the cartridge using 10 mL of 0.01 M HCl in acetone.[6] Collect the eluate in a volumetric flask.
Part B: Spectrophotometric Measurement
-
Prepare a series of standard solutions of Tartrazine with known concentrations (e.g., in the range of 10⁻⁷ to 10⁻⁵ mol L⁻¹).[6]
-
Measure the absorbance of each standard solution and the prepared sample eluate at the λmax of Tartrazine (approx. 424 nm) using a UV-Visible spectrophotometer.[6] Use the eluent as a blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Tartrazine in the sample eluate from the calibration curve.
Calculation: Concentration of Tartrazine (mg/kg or mg/L) = (C × V × D) / W Where:
-
C = Concentration from calibration curve (mg/L)
-
V = Final volume of the eluate (L)
-
D = Dilution factor (if any)
-
W = Weight or volume of the initial sample (kg or L)
Application Note 3: Solvent Extraction of Metal Ions
Analyte: Metal Ions (e.g., Lanthanides, Palladium, Platinum)[10][11] Reagent: 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)
1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) is a β-diketone derivative of pyrazolone that acts as an effective chelating agent for the solvent extraction of various metal ions.[12][13] Its ability to form neutral, hydrophobic complexes with metal ions allows for their efficient transfer from an aqueous phase to an immiscible organic phase. This technique is valuable for the separation and pre-concentration of metals prior to their determination by other analytical methods.[12]
Principle of Detection: PMBP, dissolved in an organic solvent like xylene or chloroform, is brought into contact with an aqueous solution containing the target metal ions at a specific pH. The PMBP molecule loses a proton and chelates the metal ion, forming a neutral metal-PMBP complex. This complex is highly soluble in the organic phase and can thus be separated from the aqueous phase. The efficiency of extraction depends on factors such as pH, the concentration of the chelating agent, the nature of the organic solvent, and the presence of other complexing agents.[12]
Experimental Protocol: General Procedure for Metal Ion Extraction with PMBP
Objective: To extract a target metal ion from an aqueous solution into an organic phase.
Apparatus and Reagents:
-
Separatory funnels
-
pH meter
-
Mechanical shaker
-
1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)
-
Organic solvent (e.g., xylene, chloroform)
-
Aqueous solution containing the target metal ion
-
Acid and base solutions for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Prepare a solution of PMBP of a desired concentration (e.g., 0.05 M) in the chosen organic solvent.[12]
-
In a separatory funnel, place a known volume of the aqueous sample containing the metal ion.
-
Adjust the pH of the aqueous solution to the optimal value for the extraction of the target metal.
-
Add an equal volume of the PMBP-organic solvent solution to the separatory funnel.
-
Shake the funnel vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Drain the aqueous phase and collect the organic phase containing the metal-PMBP complex.
-
The concentration of the metal in the organic phase can then be determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. Alternatively, the metal can be back-extracted into a fresh aqueous phase under different pH conditions for further analysis.[12]
Quantitative Data Summary
Table 1: Analytical Performance Data for Tartrazine Determination
| Parameter | Value | Reference |
| Technique | Solid-Phase Extraction & UV-Vis Spectrophotometry | [6] |
| λmax | 424 nm | [6] |
| Linear Range | 10⁻⁷ - 1x10⁻⁵ mol L⁻¹ | [6] |
| Correlation Coefficient (R²) | 0.999 | [6] |
| Limit of Detection (LOD) | 3.52 µg/L | [6] |
| Recovery | >95% | [6] |
Table 2: Analytical Parameters for Palladium(II) and Platinum(II) Determination
| Parameter | Palladium(II) | Platinum(II) | Reference |
| Reagent | 4-(4'-pyrazolon azo) resorcinol (APAR) | 4-(4'-pyrazolon azo) resorcinol (APAR) | [10] |
| λmax | 595 nm | 463 nm | [10] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.11 × 10⁴ | 1.35 × 10⁴ | [10] |
| Linear Range | 1.4 - 0.2 ppm | 3.2 - 0.4 ppm | [10] |
| Stability Constant (L mol⁻¹) | 0.40 × 10⁵ | 0.4 × 10⁴ | [10] |
Visualizations
Caption: Workflow for determining total water hardness using EBT indicator.
Caption: Chelation mechanism of a metal ion with a pyrazolone azo dye.
Caption: Workflow for Tartrazine analysis using SPE and spectrophotometry.
References
- 1. gspchem.com [gspchem.com]
- 2. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 3. NEMI Method Summary - 130.2 [nemi.gov]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. nemi.gov [nemi.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. scispace.com [scispace.com]
- 8. jchr.org [jchr.org]
- 9. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. chemimpex.com [chemimpex.com]
Synthesis of Substituted Pyrazolone Azo Dyes: An Experimental Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of substituted pyrazolone azo dyes. These compounds are of significant interest due to their wide range of applications as colorants in the textile industry and as scaffolds in the development of novel therapeutic agents. The protocol outlines the diazotization of aromatic amines and the subsequent coupling reaction with substituted pyrazolones to yield the desired azo dyes.
Introduction
Pyrazolone azo dyes are a class of organic compounds characterized by the presence of an azo group (-N=N-) connecting a pyrazolone ring and an aromatic moiety. The substituents on both the aromatic ring and the pyrazolone nucleus can be varied to modulate the color, solubility, and biological activity of the resulting dye. The synthesis is typically a two-step process involving the formation of a diazonium salt from a primary aromatic amine, followed by an electrophilic substitution reaction with a pyrazolone derivative.[1][2] Due to their versatile chemical nature, pyrazolone derivatives are valuable starting materials in pharmaceutical research.[3]
General Reaction Pathway
The synthesis of substituted pyrazolone azo dyes proceeds through two key steps:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.[4]
-
Azo Coupling: The diazonium salt then acts as an electrophile and couples with an electron-rich coupling agent, in this case, a substituted pyrazolone, to form the stable azo dye.[5]
Caption: General reaction pathway for the synthesis of pyrazolone azo dyes.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a substituted pyrazolone azo dye. The specific quantities of reagents will vary depending on the desired product.
Materials and Reagents:
-
Substituted aromatic amine
-
Substituted pyrazolone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)
-
Ethanol or other suitable solvent for recrystallization
-
Distilled water
-
Ice
-
Beakers, flasks, and magnetic stirrer
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
Part A: Diazotization of Aromatic Amine
-
Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a beaker. Stir until a clear solution is obtained. Gentle heating may be required for some amines.[6]
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.[6]
-
Stir the resulting diazonium salt solution for an additional 30 minutes in the ice bath. The formation of the diazonium salt can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve the substituted pyrazolone (10 mmol) in a suitable solvent such as ethanol or an aqueous alkaline solution (e.g., 10% NaOH).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 for coupling with phenols or 7-8 for coupling with amines by adding a saturated solution of sodium acetate or a dilute solution of sodium hydroxide.[5]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.
-
Allow the mixture to stand for some time to ensure complete precipitation.
Part C: Isolation and Purification
-
Filter the crude azo dye using a Buchner funnel and wash it several times with cold water to remove any unreacted salts.
-
Dry the crude product in an oven at 60-80 °C.
-
Recrystallize the dried crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure substituted pyrazolone azo dye.
-
The purity of the synthesized dye can be monitored by Thin Layer Chromatography (TLC).
Experimental Workflow
Caption: Workflow for the synthesis and characterization of pyrazolone azo dyes.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of various substituted pyrazolone azo dyes, as reported in the literature.
Table 1: Reaction Conditions and Yields for the Synthesis of Selected Pyrazolone Azo Dyes
| Aromatic Amine | Pyrazolone Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 3-Methyl-1-phenyl-5-pyrazolone | Ethanol/Water | 2 | 85 | [7] |
| p-Toluidine | 3-Methyl-1-phenyl-5-pyrazolone | Ethanol/Water | 2.5 | 88 | [7] |
| p-Nitroaniline | 3-Methyl-1-phenyl-5-pyrazolone | Acetic Acid | 3 | 92 | [8] |
| Sulfanilic acid | 3-Methyl-1-phenyl-5-pyrazolone | Water | 2 | 90 | |
| 2-Chloro-4-nitroaniline | 3-Methyl-1-(4-sulfophenyl)-5-pyrazolone | Water | 3 | 87 | [9] |
Table 2: Spectroscopic Data for a Representative Pyrazolone Azo Dye (4-((4-hydroxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
| Spectroscopic Technique | Wavelength/Frequency | Assignment | Reference |
| UV-Vis (λmax) | 450 nm | π → π* transition of the azo group | [6] |
| FT-IR (cm⁻¹) | 3400 | O-H stretching (phenolic) | [6] |
| 1670 | C=O stretching (pyrazolone ring) | [6] | |
| 1590 | N=N stretching | [6] | |
| ¹H NMR (δ, ppm) | 2.3 (s, 3H) | -CH₃ | [6] |
| 6.9-7.9 (m, 9H) | Aromatic protons | [6] | |
| 10.1 (s, 1H) | -OH | [6] |
Characterization
The synthesized dyes should be characterized using various analytical techniques to confirm their structure and purity.[10]
-
Thin Layer Chromatography (TLC): To check the purity of the compound and monitor the progress of the reaction.
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which is characteristic of the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as -N=N-, C=O, and O-H.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]
Applications in Drug Development
Azo dyes containing pyrazole and pyrazolone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antimicrobial properties, making them valuable scaffolds in the pharmaceutical sector.[1] The incorporation of the pyrazolone moiety has been shown to enhance the bioactive properties of target derivatives.[1] Several FDA-approved drugs contain the pyrazolone nucleus, highlighting its importance in medicinal chemistry.[11]
Disclaimer: This protocol is intended for guidance and should be adapted as necessary for specific substrates and experimental conditions. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 10. bohrium.com [bohrium.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dichlorinated Azo Dyes
These application notes provide detailed methodologies for the quantitative analysis of dichlorinated azo dyes in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development, environmental monitoring, and quality control, where the detection and quantification of these compounds are critical. The methods described include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the separation and quantification of azo dyes.[1][2] The method's strength lies in its ability to separate complex mixtures and provide spectral information for peak identification and purity assessment.[3] Dichlorinated azo dyes, after appropriate sample preparation, can be effectively quantified using this method.
Experimental Protocol
a) Sample Preparation (Reductive Cleavage)
Many analytical methods for azo dyes involve their chemical reduction to form corresponding aromatic amines, which are then analyzed.[3][4] This is a common approach, particularly for dyes in textile matrices.
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized sample (e.g., finely cut textile) into a reaction vessel.[5]
-
Buffer Addition: Add 16 mL of a 0.06 mol/L citrate buffer (pH 6.0) pre-heated to 70 ± 2 °C.[5]
-
Incubation: Seal the vessel and shake until the sample is fully wetted. Place the vessel in a water bath at 70 ± 2 °C for 30 minutes.[5]
-
Reduction: Add 3.0 mL of a freshly prepared sodium dithionite solution (200 mg/mL).[5]
-
Second Incubation: Seal the vessel, shake, and return it to the 70 ± 2 °C water bath for an additional 30 minutes.[5]
-
Cooling: Cool the reactor to room temperature.[5]
-
Extraction: The resulting solution containing the cleaved aromatic amines is then ready for extraction.
b) Solid Phase Extraction (SPE)
For cleanup and concentration of the aromatic amines prior to HPLC analysis, Solid Phase Extraction (SPE) can be employed.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the cooled reaction mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the retained aromatic amines with a suitable organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
c) HPLC-DAD Conditions
The following are typical starting conditions for the analysis of aromatic amines derived from azo dyes. Method optimization may be required.[3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm) |
| Mobile Phase | A: 10 mmol/L ammonium acetate in waterB: Acetonitrile |
| Gradient | 2% B to 100% B over 21 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) scanning from 200-400 nm.[3] Specific wavelengths can be extracted for quantification of different amines.[6] |
d) Data Presentation
The performance of the HPLC-DAD method should be validated. The following table summarizes typical validation parameters for the analysis of azo dyes.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999[7] |
| Limit of Detection (LOD) | 0.01–0.04 mg/kg[1][7] |
| Limit of Quantification (LOQ) | 0.04–0.12 mg/kg[1][7] |
| Accuracy (Recovery) | 96.0–102.6%[1][7] |
| Precision (RSD%) | 0.16–2.01%[1][7] |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds, making it suitable for the determination of aromatic amines derived from the reductive cleavage of dichlorinated azo dyes.[8]
Experimental Protocol
a) Sample Preparation and Extraction
The sample preparation for GC-MS analysis is similar to that for HPLC, involving reductive cleavage of the azo dyes.[9]
-
Follow the Sample Preparation (Reductive Cleavage) protocol as described in the HPLC-DAD section.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process two more times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[5]
-
b) GC-MS Conditions
The following are typical GC-MS parameters for the analysis of aromatic amines.
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 50°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity |
c) Data Presentation
GC-MS method validation should be performed to ensure reliable results.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995[9] |
| LOD | Analyte dependent, typically in the low ng/mL range |
| LOQ | Analyte dependent, typically in the low to mid ng/mL range |
| Precision (%RSD) | < 15% |
Workflow Diagram
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of azo dyes, particularly for quality control purposes where the dye composition is known.[10][11] This method relies on the direct measurement of the dye's absorbance at its wavelength of maximum absorption (λmax).
Experimental Protocol
a) Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the solid sample containing the dichlorinated azo dye. Dissolve the sample in a suitable solvent (e.g., water, ethanol, or a buffer solution) in a volumetric flask. Ensure complete dissolution, using sonication if necessary.
-
Liquid Samples: Pipette a known volume of the liquid sample into a volumetric flask and dilute with a suitable solvent.
b) Spectrophotometric Measurement
-
Wavelength Scan: Perform a wavelength scan over the UV-Visible range (e.g., 200-800 nm) to determine the λmax of the dichlorinated azo dye.
-
Calibration Curve: Prepare a series of standard solutions of the dichlorinated azo dye of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.
-
Quantification: Determine the concentration of the dichlorinated azo dye in the sample by interpolating its absorbance on the calibration curve.
c) Data Presentation
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | Determined experimentally (e.g., 545 nm for some azo dyes[12]) |
| Linearity (r²) | > 0.99 |
| Molar Absorptivity (ε) | Can be calculated from the slope of the calibration curve |
Logical Relationship Diagram
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. Solid-phase extraction and spectrophotometric determination of chlorine in air and residuals of free and combined chlorine in water utilizing azo dye formation - Analyst (RSC Publishing) [pubs.rsc.org]
using 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid in textile dyeing research
Introduction
These application notes provide a comprehensive guide for researchers and scientists on the utilization of 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, commercially known as C.I. Acid Yellow 172, in textile dyeing research. This synthetic organic compound is a monoazo acid dye valued for its vibrant yellow hue and is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3][4][5][6][7] The application of this dye is conducted in an acidic to neutral dyebath, which facilitates the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers.[6][8]
These protocols are designed to be adaptable for various research applications, from fundamental studies of dye-fiber interactions to the development of novel textile finishing processes.
Chemical and Physical Properties
A summary of the key properties of C.I. Acid Yellow 172 is presented in the table below.
| Property | Value |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ |
| Molecular Weight | 604.42 g/mol |
| CAS Registry Number | 15792-51-5 |
| Molecular Structure | Single Azo Class |
| Appearance | Yellow Powder |
| Solubility | Water Soluble[2] |
Applications in Textile Dyeing
C.I. Acid Yellow 172 is suitable for dyeing a range of protein and polyamide fibers, imparting a bright, level yellow color.[1] Its primary applications in textile research include:
-
Dyeing of Wool and Silk: Due to its affinity for protein fibers, it is extensively used for dyeing wool and silk, providing good overall fastness properties.[1][9]
-
Dyeing of Polyamide (Nylon): It is effective for dyeing nylon fibers, which possess amide groups that become cationic under acidic conditions.[1][3][4][7]
-
Direct Printing: The dye can be utilized in direct printing applications on wool and silk fabrics.[1]
Quantitative Data: Colorfastness Properties
The colorfastness of textiles dyed with C.I. Acid Yellow 172 is a critical parameter for evaluating its performance. The following table summarizes the fastness ratings according to ISO standards. The ratings are based on a scale of 1 to 5, with 5 representing the highest fastness. For lightfastness, a scale of 1 to 8 is often used.
| Fastness Test | Fading | Staining |
| Light Fastness (ISO) | 6-7 | - |
| Soaping | 4 | 5 |
| Perspiration Fastness | 5 | 4 |
| Oxygen Bleaching | 3-4 | 5 |
| Fastness to Seawater | 4-5 | - |
Data sourced from World Dye Variety.[1]
Experimental Protocols
The following protocols provide a general framework for the application of C.I. Acid Yellow 172 in a laboratory setting. Researchers should optimize these parameters based on the specific substrate and experimental objectives.
Protocol 1: Exhaust Dyeing of Wool and Silk Fabrics
This protocol describes a standard exhaust dyeing method for wool and silk.
Materials and Equipment:
-
C.I. Acid Yellow 172
-
Scoured and bleached wool or silk fabric
-
Acetic acid or formic acid
-
Glauber's salt (sodium sulfate) (optional, as a leveling agent)
-
Laboratory dyeing machine (e.g., water bath with beakers and stirrers, or an automated lab dyer)
-
pH meter
-
Spectrophotometer
Procedure:
-
Dye Bath Preparation:
-
Prepare a stock solution of C.I. Acid Yellow 172 (e.g., 1% w/v) in deionized water.
-
Set the liquor-to-goods ratio (the ratio of the volume of the dyebath to the weight of the fabric), typically between 20:1 and 50:1.
-
Add the required amount of the dye stock solution to the dyebath.
-
If using, add a leveling agent such as Glauber's salt (e.g., 5-10% on weight of fiber, owf).[10]
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid or formic acid.[5]
-
-
Dyeing Process:
-
Introduce the pre-wetted fabric into the dyebath at a temperature of approximately 40°C.[9]
-
Gradually raise the temperature of the dyebath to 85-95°C over a period of 30-45 minutes.
-
Maintain this temperature for 45-60 minutes, ensuring continuous agitation of the fabric.
-
Allow the dyebath to cool down gradually to about 60°C.
-
-
Rinsing and Drying:
-
Remove the dyed fabric from the bath and rinse thoroughly with cold water until the rinse water is clear.
-
Perform a final rinse with a dilute solution of a non-ionic detergent to remove any unfixed dye.
-
Squeeze the fabric to remove excess water and air-dry at room temperature.
-
Protocol 2: Evaluation of Dye Exhaustion and Fixation
This protocol outlines the procedure to quantify the amount of dye absorbed by the fabric.
Procedure:
-
Dye Exhaustion (%E):
-
Before adding the fabric, take an aliquot of the initial dyebath.
-
After the dyeing process is complete, take an aliquot of the final (exhausted) dyebath.
-
Using a spectrophotometer, measure the absorbance of both the initial and final dyebath samples at the wavelength of maximum absorbance (λmax) for C.I. Acid Yellow 172.
-
Calculate the percentage of dye exhaustion using the following formula: %E = [(A₀ - A₁) / A₀] x 100 Where:
-
A₀ = Absorbance of the initial dyebath
-
A₁ = Absorbance of the final dyebath
-
-
-
Dye Fixation (%F):
-
After dyeing and rinsing, the dyed fabric is subjected to a rigorous washing process (soaping) to remove any unfixed dye. This is typically done in a solution containing a non-ionic detergent (e.g., 2 g/L) at a high temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).[11]
-
The amount of dye stripped from the fabric during this washing process is measured spectrophotometrically.
-
The percentage of dye fixation is calculated as: %F = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100 Where:
-
A₀ = Absorbance of the initial dyebath
-
A₁ = Absorbance of the final dyebath
-
A₂ = Absorbance of the stripping solution after soaping
-
-
Diagrams
The following diagrams illustrate the key processes involved in the application of C.I. Acid Yellow 172.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textileapex.com [textileapex.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. textilelearner.net [textilelearner.net]
- 5. Dyeing of Silk With Acid Dye [textilepad.com]
- 6. textilelearner.net [textilelearner.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. atlas-scientific.com [atlas-scientific.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. TSG Chapter VI. Treatment of Textiles - Section J. Compensation for Loss - MediaWiki [conservation-wiki.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for Measuring the Photophysical Properties of Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–).[1][2] Their extensive π-conjugated systems are responsible for their strong absorption of light, leading to their widespread use as colorants in various industries.[1][3] Beyond their color, the photophysical properties of azo dyes are of significant interest for applications in molecular switches, optical data storage, and photosensitizers in drug delivery.[4][5] A key characteristic of many azo dyes is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light.[1][6] This application note provides an overview of the key photophysical properties of azo dyes and detailed protocols for their measurement.
Key Photophysical Properties of Azo Dyes
The interaction of azo dyes with light is governed by a set of fundamental photophysical properties. Understanding and quantifying these properties are crucial for their application in various scientific and technological fields.
-
UV-Visible Absorption: Azo dyes exhibit characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These bands correspond to electronic transitions within the molecule, primarily π→π* and n→π* transitions.[5][7] The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are sensitive to the molecular structure and the local environment.
-
Fluorescence Emission: While many azo dyes are weakly fluorescent due to efficient non-radiative decay pathways, some exhibit measurable fluorescence.[8][9] The fluorescence spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield (Φf) and lifetime (τf) are important parameters that quantify the efficiency and dynamics of the emission process.
-
Photoisomerization: A unique property of many azo dyes is the reversible isomerization between the thermally stable trans isomer and the metastable cis isomer upon light irradiation.[1][6] This process can be triggered by specific wavelengths of light and leads to significant changes in the absorption spectrum and molecular geometry. The quantum yield of photoisomerization (Φp) quantifies the efficiency of this process.
-
Solvatochromism: The absorption and emission spectra of azo dyes can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[10][11][12] This property arises from differential solvation of the ground and excited electronic states of the dye molecule and can be used to probe the local environment.[13]
-
Aggregation: In solution, particularly at high concentrations, azo dye molecules can form aggregates (dimers, trimers, or higher-order structures).[14][15] Aggregation can significantly alter the photophysical properties of the dye, leading to shifts in the absorption spectrum (H-aggregates cause a blue shift, while J-aggregates cause a red shift).[16][17][18]
Experimental Techniques and Protocols
This section provides detailed protocols for the measurement of the key photophysical properties of azo dyes.
UV-Visible Absorption Spectroscopy
This technique is fundamental for characterizing the ground-state electronic properties of azo dyes.
Protocol for UV-Visible Absorption Measurement:
-
Sample Preparation:
-
Prepare a stock solution of the azo dye in a suitable solvent (e.g., ethanol, DMSO, water) at a concentration of approximately 1 mM. Ensure the dye is fully dissolved.
-
From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the range of 1-50 µM. The optimal concentration will result in an absorbance maximum between 0.1 and 1.0.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the azo dye solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[19]
-
Acquire a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Measure the absorbance of the azo dye solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Diagram of UV-Visible Absorption Workflow:
Caption: Workflow for UV-Visible absorption spectroscopy of azo dyes.
Fluorescence Spectroscopy
This technique is used to characterize the excited-state properties of fluorescent azo dyes.
Protocol for Fluorescence Measurement:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the azo dye in the solvent of interest. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λex) to the absorption maximum (λmax) of the dye.
-
Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
The difference between λmax and λem is the Stokes shift.
-
Protocol for Fluorescence Quantum Yield (Φf) Determination (Relative Method): [20]
-
Reference Standard:
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the azo dye sample (e.g., Rhodamine 6G, Quinine Sulfate).[21]
-
-
Measurement:
-
Prepare solutions of both the azo dye sample and the reference standard with absorbance values below 0.1 at the excitation wavelength.
-
Measure the absorbance of both the sample and the reference at the excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the reference under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample (Fs) and the reference (Fr).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Fs / Fr) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the reference, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.
-
Diagram of Fluorescence Quantum Yield Measurement:
Caption: Workflow for relative fluorescence quantum yield determination.
Photoisomerization Studies
This involves monitoring the changes in the absorption spectrum of an azo dye upon irradiation with light.
Protocol for Monitoring Photoisomerization:
-
Sample Preparation:
-
Prepare a solution of the azo dye in a suitable solvent in a quartz cuvette. The concentration should be such that the absorbance at the λmax of the trans isomer is around 1.
-
-
Instrumentation and Measurement:
-
Use a UV-Vis spectrophotometer.
-
Irradiate the sample with a light source at a wavelength that is strongly absorbed by the trans isomer (e.g., a UV lamp or a laser).[1][22]
-
Periodically, stop the irradiation and record the full UV-Vis absorption spectrum.
-
Continue this process until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.[22]
-
To study the reverse cis to trans isomerization, irradiate the sample at the λmax of the cis isomer or allow for thermal relaxation in the dark.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans and cis isomers as a function of irradiation time.
-
The appearance of an isosbestic point, a wavelength where the absorbance remains constant, indicates a clean conversion between two species.[23]
-
Diagram of Photoisomerization Process:
Caption: Reversible photoisomerization of an azo dye.
Transient Absorption Spectroscopy
This advanced technique allows for the study of short-lived excited states and the dynamics of photoisomerization on ultrafast timescales.[24][25]
Conceptual Protocol for Transient Absorption Spectroscopy:
-
Sample Preparation:
-
Prepare a solution of the azo dye in the solvent of interest. The concentration should be optimized to give a good signal-to-noise ratio.
-
-
Instrumentation:
-
A typical transient absorption setup consists of a femtosecond or picosecond laser system, an optical parametric amplifier (OPA) to generate tunable pump pulses, and a white-light continuum probe pulse.[25]
-
-
Measurement:
-
The sample is excited by a short, intense pump pulse.
-
A weaker, broadband probe pulse passes through the sample at a variable time delay after the pump pulse.
-
The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay.
-
-
Data Analysis:
Diagram of Transient Absorption Principle:
Caption: Principle of a transient absorption spectroscopy experiment.
Quantitative Data of Selected Azo Dyes
The following table summarizes the photophysical properties of some common azo dyes. Note that these values can vary depending on the solvent and other experimental conditions.
| Azo Dye | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Φf |
| Methyl Orange | Water (pH > 4.4) | 464 | ~25,000 | - | - |
| Disperse Red 1 | Ethanol | 488 | ~30,000 | 620 | ~0.02 |
| Azobenzene | Hexane | 318 (π→π) | ~22,000 | - | - |
| 443 (n→π) | ~400 | ||||
| Congo Red | Water | 497 | ~45,000 | ~600 | Very low |
Factors Influencing Photophysical Properties
Several factors can significantly impact the measured photophysical properties of azo dyes.
-
Solvent Polarity: As mentioned, the polarity of the solvent can cause shifts in the absorption and emission spectra (solvatochromism).[10][11] This is due to the differential stabilization of the ground and excited states of the dye.
-
pH: The presence of acidic or basic functional groups on the azo dye molecule can lead to pH-dependent changes in the absorption and emission properties (halochromism).[11][23]
-
Temperature: Temperature can affect the rates of non-radiative decay processes and the thermal back-isomerization from the cis to the trans form.
-
Aggregation: The formation of aggregates at higher concentrations can lead to significant changes in the absorption spectra and often results in fluorescence quenching.[14][15][17]
Diagram of Environmental Influences:
Caption: Factors influencing the photophysical properties of azo dyes.
The measurement of the photophysical properties of azo dyes is essential for understanding their behavior and for designing new molecules with tailored functions. The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately characterize these important compounds. Careful consideration of experimental conditions and potential influencing factors is crucial for obtaining reliable and reproducible data.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 12. Solvatochromism - Wikipedia [en.wikipedia.org]
- 13. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. works.swarthmore.edu [works.swarthmore.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 19. mdpi.com [mdpi.com]
- 20. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 21. researchgate.net [researchgate.net]
- 22. arxiv.org [arxiv.org]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Biological Activity of Novel Pyrazolone Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolone azo dyes represent a significant class of organic chromophores characterized by the presence of a pyrazolone ring and an azo group (-N=N-).[1] Beyond their traditional use in the dye and pigment industry, these heterocyclic compounds have garnered substantial interest in the pharmaceutical and medicinal chemistry sectors.[1][2] The unique structural features of pyrazolone derivatives confer a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] This has spurred research into the synthesis of novel derivatives as potential therapeutic agents.[1][5]
These application notes provide detailed protocols for the preliminary screening of the biological activities of newly synthesized pyrazolone azo dyes, focusing on antimicrobial, anticancer, and antioxidant evaluation.
Application Note 1: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial compounds.[6] Pyrazolone azo dyes have shown potential as antibacterial and antifungal agents.[7] The agar well diffusion method is a widely used, cost-effective, and straightforward technique for preliminary screening of the antimicrobial activity of novel compounds.[6]
Experimental Protocol: Agar Well Diffusion Method
This protocol details the steps for evaluating the ability of pyrazolone azo dyes to inhibit the growth of various microorganisms.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Test pyrazolone azo dye compounds
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve dyes, e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare the appropriate agar medium according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Seeding: Uniformly spread 100 µL of the microbial suspension over the surface of the solidified agar plates using a sterile L-shaped spreader.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar. Carefully remove the agar plugs.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test dye solution (at a known concentration, typically in mg/mL or mM) into the designated wells. Similarly, add the positive and negative controls to their respective wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
Data Presentation
The results should be recorded and presented in a clear, tabular format for easy comparison of the antimicrobial efficacy of different compounds.
| Compound ID | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Dye-Pz-01 | 1 mg/mL | 14 | 11 | 9 |
| Dye-Pz-02 | 1 mg/mL | 18 | 15 | 12 |
| Ciprofloxacin | 10 µg/mL | 25 | 22 | N/A |
| Fluconazole | 25 µg/mL | N/A | N/A | 19 |
| DMSO | 100% | 0 | 0 | 0 |
Table 1: Representative antimicrobial activity data for novel pyrazolone azo dyes.
Visualization: Antimicrobial Screening Workflow
Application Note 2: In Vitro Anticancer Activity Assessment
Several pyrazole derivatives have been investigated for their potent anticancer activities.[4] The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of novel compounds on cancer cell lines by measuring metabolic activity.[8]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the concentration at which a test compound inhibits 50% of cell viability (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test pyrazolone azo dye compounds (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test dyes in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[8]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals.[8] Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10-15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630-690 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Cell Viability % vs. Compound Concentration) to determine the IC50 value.[8]
Data Presentation
IC50 values are crucial for quantifying and comparing the cytotoxic potency of different compounds.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Dye-Pz-01 | A549 | 48 | 25.4 |
| Dye-Pz-02 | A549 | 48 | 8.9 |
| Dye-Pz-03 | MCF-7 | 48 | 15.2 |
| Doxorubicin | A549 | 48 | 0.8 |
Table 2: Representative IC50 values of pyrazolone azo dyes against human cancer cell lines.
Visualization: MTT Assay Workflow
Application Note 3: Antioxidant Capacity Evaluation
Antioxidants can prevent or slow damage to cells caused by free radicals.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging ability of compounds.[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of pyrazolone azo dyes to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test pyrazolone azo dye compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh DPPH working solution (e.g., 0.1 mM) in methanol or ethanol.[12][13] The solution should be protected from light and used the same day.[12]
-
Sample Preparation: Prepare various concentrations of the test dyes and the positive control in the same solvent.
-
Reaction Setup: In a 96-well plate, add a specific volume of the sample solution (e.g., 20 µL) to the wells. Then, add the DPPH working solution (e.g., 180-200 µL) to initiate the reaction.[10]
-
Control Preparation: Prepare a control sample containing only the solvent and the DPPH solution.[11]
-
Incubation: Incubate the plate in the dark at room temperature for a set time, typically 20-30 minutes.[12][13]
-
Absorbance Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH, which is around 517 nm.[11][13]
-
Data Analysis: The radical scavenging activity is calculated as a percentage of inhibition using the following formula[11][13]:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation
EC50 values provide a standard measure to compare the antioxidant potency of the tested dyes.
| Compound ID | EC50 (µg/mL) |
| Dye-Pz-01 | 88.5 |
| Dye-Pz-02 | 45.2 |
| Dye-Pz-03 | 112.1 |
| Ascorbic Acid | 9.7 |
Table 3: Representative antioxidant activity (DPPH scavenging) of pyrazolone azo dyes.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
Application Note: A Protocol for Studying the Photostability of Pyrazolone Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the photostability of pyrazolone azo dyes. These dyes are prevalent in various industries, including pharmaceuticals and textiles, making their stability upon light exposure a critical quality attribute. The following protocol details the experimental setup, irradiation conditions, and analytical methodologies required to quantify photodegradation, adhering to established guidelines such as the ICH Q1B for photostability testing.[1][2][3]
Principle
Photostability testing exposes a substance to standardized light conditions to determine if light exposure results in unacceptable changes.[4] For pyrazolone azo dyes, photodegradation often involves the cleavage of the azo bond (-N=N-), leading to decolorization and the formation of potentially toxic aromatic amines.[5][6] The degradation process can be influenced by the dye's tautomeric form (azo vs. hydrazone), with the hydrazone form often being more susceptible to degradation via reactive oxygen species.[7][8]
This protocol employs a controlled light source to simulate indoor and outdoor light conditions. The degradation of the dye is monitored over time using UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC). A dark control is used concurrently to differentiate between photodegradation and thermal degradation.[1]
Experimental Protocol
Materials and Reagents
-
Pyrazolone Azo Dye of interest
-
Solvent (e.g., HPLC-grade water, ethanol, or methanol, depending on dye solubility)
-
Quartz cuvettes (1 cm path length)[2]
-
Volumetric flasks and pipettes
-
Aluminum foil
-
Syringe filters (0.45 µm)
-
HPLC vials
Equipment
-
Photostability chamber equipped with a light source compliant with ICH Q1B Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp.[2]
-
Calibrated radiometer and lux meter
-
UV-Vis Spectrophotometer[9]
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)[10]
-
Analytical balance
-
Ultrasonic bath
Methodology
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the pyrazolone azo dye in the chosen solvent to prepare a concentrated stock solution (e.g., 1000 mg/L). Use an ultrasonic bath to ensure complete dissolution if necessary.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration. The concentration should be adjusted to yield an initial absorbance of approximately 0.5 - 1.0 at the dye's maximum absorption wavelength (λmax) to ensure measurements are within the linear range of the spectrophotometer.[2]
-
Test Sample: Transfer the working solution into a chemically inert and transparent container, such as a quartz cuvette.[2]
-
Dark Control: Transfer an identical aliquot of the working solution into a second quartz cuvette. Completely wrap this cuvette in aluminum foil to protect it from light. This sample will serve as the dark control to assess thermal degradation.[1][2]
Irradiation Procedure
-
Place the unwrapped test sample and the foil-wrapped dark control side-by-side in the photostability chamber.[2]
-
Expose the samples to light conditions according to ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-UV light.[2]
-
Withdraw aliquots from both the test sample and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
Analytical Procedures
3.3.1 UV-Vis Spectrophotometric Analysis
-
At each time point, measure the absorbance of the aliquots from both the test and control samples using the UV-Vis spectrophotometer.
-
Scan a suitable wavelength range to identify the λmax of the dye.
-
Record the absorbance at the λmax. A decrease in absorbance over time indicates dye degradation.[11]
3.3.2 HPLC Analysis
-
Filter the aliquots through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
Inject the samples into the HPLC system. A typical system for azo dye analysis might include:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of the parent dye.
-
-
Record the peak area of the parent dye. A decrease in the peak area confirms degradation. The appearance of new peaks can indicate the formation of photodegradation products.[10]
Data Presentation and Analysis
Quantitative Analysis
The percentage of dye degradation can be calculated using the following formula based on either absorbance or peak area:
Degradation (%) = [(Initial Value - Value at time t) / Initial Value] * 100
Where "Value" can be the absorbance or HPLC peak area at the dye's λmax.
Reaction Kinetics
The photodegradation of dyes often follows pseudo-first-order kinetics.[12][13] This can be confirmed by plotting ln(C₀/Cₜ) versus irradiation time, where C₀ is the initial concentration (or absorbance) and Cₜ is the concentration at time t. A linear plot indicates a pseudo-first-order reaction. The rate constant (k) is the slope of this line.
Data Tables
Summarize the experimental conditions and results in structured tables for clarity and comparison.
Table 1: Experimental Conditions
| Parameter | Description |
|---|---|
| Dye Name | Pyrazolone Azo Dye X |
| Initial Concentration | 10 mg/L |
| Solvent | Deionized Water |
| Light Source | ICH Q1B Compliant Xenon Lamp |
| Visible Exposure | 1.2 million lux hours |
| UV-A Exposure | 200 watt-hours/m² |
| Temperature | 25 °C ± 2 °C |
Table 2: UV-Vis Absorbance Data (λmax = 485 nm)
| Irradiation Time (hours) | Test Sample Absorbance | Dark Control Absorbance | % Degradation |
|---|---|---|---|
| 0 | 0.852 | 0.852 | 0.0 |
| 2 | 0.715 | 0.850 | 16.1 |
| 4 | 0.603 | 0.851 | 29.2 |
| 8 | 0.421 | 0.849 | 50.6 |
| 12 | 0.288 | 0.850 | 66.2 |
| 24 | 0.115 | 0.848 | 86.5 |
Table 3: Kinetic Analysis Results
| Kinetic Model | Rate Constant (k) | Half-Life (t₁/₂) | R² |
|---|
| Pseudo-First-Order | 0.084 h⁻¹ | 8.25 hours | 0.995 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the photostability testing protocol.
Caption: Workflow for photostability testing of pyrazolone azo dyes.
References
- 1. q1scientific.com [q1scientific.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Photofading mechanisms of azo dye in its azo and hy drazone forms under UV irradiation | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diazotization and Coupling Reactions for Pyrazolone Azo Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolone azo dyes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the diazotization and coupling reactions for the synthesis of pyrazolone azo dyes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | Incomplete Diazotization: The primary aromatic amine has not been fully converted to the diazonium salt. This can be due to improper temperature control, incorrect stoichiometry of reagents, or decomposition of nitrous acid. | - Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt.[1][2] - Reagent Stoichiometry: Use a slight excess of sodium nitrite and a sufficient amount of acid (e.g., hydrochloric acid) to ensure complete reaction. - Fresh Nitrous Acid: Prepare nitrous acid in situ by adding sodium nitrite solution to an acidic solution of the amine, as nitrous acid is unstable.[3][] |
| Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and nitrogen gas.[3][5] | - Maintain Low Temperature: Strictly control the temperature below 5 °C during both the formation and coupling steps.[1] - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.[] | |
| Incorrect pH for Coupling: The pH of the coupling reaction mixture is critical. For coupling with pyrazolones, which have active methylene groups, the pH needs to be controlled to facilitate the reaction. | - pH Adjustment: Adjust the pH of the coupling medium. Pyrazolone coupling is typically carried out in a slightly acidic to neutral medium to ensure the pyrazolone is in its reactive enol or enolate form. | |
| Inactive Coupling Component: The pyrazolone derivative may not be sufficiently activated for the electrophilic attack of the diazonium salt. | - Choice of Pyrazolone: Ensure the pyrazolone has electron-donating groups or an active methylene group that is readily deprotonated. | |
| Formation of Impurities/Side Products | Side Reactions of Diazonium Salt: The diazonium salt can undergo side reactions such as reaction with the solvent (e.g., water to form phenols) or self-coupling.[6] | - Controlled Addition: Add the diazonium salt solution slowly to the coupling component solution with efficient stirring to ensure rapid reaction and minimize side reactions. |
| Formation of Triazenes: If the coupling reaction is performed under alkaline conditions with primary or secondary amines, triazenes can be formed as byproducts.[7] | - pH Control: Maintain the appropriate pH for C-coupling to occur. For pyrazolones, this is generally in a slightly acidic to neutral range. | |
| Oxidation of Reactants or Products: The aromatic amine or the final azo dye can be susceptible to oxidation, leading to colored impurities. | - Inert Atmosphere: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants are particularly sensitive to oxidation. | |
| Poor Solubility of Reactants or Products | Low Solubility of Amine Salt: The hydrochloride salt of the primary aromatic amine may have low solubility in the reaction medium. | - Co-solvents: Use a co-solvent system, such as an aqueous-alcoholic solution, to improve the solubility of the reactants.[8] |
| Precipitation of the Azo Dye: The synthesized azo dye may precipitate out of the reaction mixture, making stirring and further reaction difficult. | - Solvent Selection: Choose a solvent system in which the final product has reasonable solubility at the reaction temperature. - Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product with starting materials. | - Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to ensure completion. - Stoichiometry Control: Use a slight excess of the limiting reagent to drive the reaction to completion. |
| Complex Mixture of Products: The presence of multiple side products can complicate the purification process. | - Chromatography: Utilize column chromatography for the purification of the crude product. The choice of stationary and mobile phases will depend on the polarity of the dye. - Recrystallization: Recrystallization from a suitable solvent or solvent mixture can be an effective method for purifying solid azo dyes. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization reaction?
A1: The optimal temperature for the diazotization of most aromatic amines is between 0 and 5 °C.[1] This low temperature is crucial because diazonium salts are generally unstable and can readily decompose at higher temperatures, leading to a significant decrease in the yield of the desired azo dye.[3][5]
Q2: How does pH affect the coupling reaction with pyrazolones?
A2: The pH of the coupling reaction is a critical parameter. For the coupling of diazonium salts with pyrazolones, the reaction is typically carried out in a slightly acidic to neutral or mildly alkaline medium. The pyrazolone needs to be in its reactive form, which is often the enolate ion, to act as an effective nucleophile. The specific optimal pH can depend on the substituents on the pyrazolone ring.
Q3: My diazonium salt solution is turning brown/dark. What should I do?
A3: A color change to brown or dark in the diazonium salt solution often indicates decomposition. This is usually caused by the temperature rising above the recommended 0-5 °C range. It is essential to use the diazonium salt solution immediately after preparation and to maintain strict temperature control throughout the process. If significant decomposition has occurred, it is best to discard the solution and start the diazotization again.
Q4: What is the role of the acid in the diazotization reaction?
A4: The acid, typically hydrochloric acid or sulfuric acid, serves two primary purposes in the diazotization reaction. Firstly, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent.[3][] Secondly, it maintains an acidic environment that prevents the newly formed diazonium salt from coupling with the unreacted primary aromatic amine, which can lead to the formation of diazoamino compounds (triazenes).
Q5: How can I confirm the completion of the diazotization reaction?
A5: A simple qualitative test to check for the completion of diazotization is to use starch-iodide paper. A slight excess of nitrous acid will be present once all the primary amine has reacted. This excess nitrous acid will oxidize the iodide in the paper to iodine, resulting in a blue-black color. The absence of a color change indicates that the diazotization is not yet complete.
Q6: What is azo-hydrazone tautomerism in pyrazolone azo dyes?
A6: Pyrazolone azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and the electronic nature of the substituents on the aromatic rings.[9] The predominant tautomer will affect the color and other properties of the dye. Spectroscopic techniques like FT-IR and NMR can be used to study this tautomerism.[9]
Experimental Protocols
General Procedure for the Synthesis of a Pyrazolone Azo Dye
This protocol is a generalized procedure based on common laboratory practices for the synthesis of pyrazolone azo dyes.[8]
1. Diazotization of the Aromatic Amine: a. Dissolve the primary aromatic amine (1 equivalent) in a suitable amount of dilute hydrochloric acid (e.g., 2-3 M) in a beaker. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. e. After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C. f. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
2. Coupling Reaction with Pyrazolone: a. In a separate beaker, dissolve the pyrazolone derivative (1 equivalent) in a suitable solvent, such as aqueous ethanol or a solution of sodium acetate to maintain a buffered pH. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the freshly prepared cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring. d. A colored precipitate of the azo dye should form immediately or upon standing. e. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
3. Isolation and Purification of the Azo Dye: a. Collect the precipitated dye by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixtures) or by column chromatography.
4. Characterization: a. Determine the melting point of the purified dye. b. Characterize the structure of the dye using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy.[8][9]
Visualizations
Diazotization and Coupling Reaction Mechanism
Caption: General mechanism of pyrazolone azo dye synthesis.
Experimental Workflow for Pyrazolone Azo Dye Synthesis
Caption: Step-by-step experimental workflow.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 3. Diazotisation [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. quora.com [quora.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Azo-Hydrazo Tautomerism Spectroscopic Analysis
Welcome to the technical support center for troubleshooting azo-hydrazo tautomerism in spectroscopic analysis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is azo-hydrazo tautomerism?
Azo-hydrazo tautomerism is a form of prototropic tautomerism where a proton migrates between a nitrogen atom of an azo group (-N=N-) and a nearby atom (typically oxygen or nitrogen) in an aromatic ring. This results in two distinct isomers: the azo form and the hydrazone form, which exist in a dynamic equilibrium.[1][2][3] The position of this equilibrium is crucial as it influences the compound's color, stability, and biological activity.[1][4][5]
Q2: Why is it important to characterize the dominant tautomeric form?
The azo and hydrazone forms of a molecule can exhibit significantly different chemical and physical properties, including absorption spectra, solubility, and reactivity.[1] For instance, the color and dyeing performance of azo dyes are directly dependent on the predominant tautomeric form.[1] In drug development, identifying the stable tautomer is critical as it affects how the molecule interacts with biological targets.[2]
Troubleshooting Spectroscopic Analysis
Q3: My UV-Vis spectrum shows broad or overlapping bands. How can I resolve the signals for the azo and hydrazone forms?
Overlapping absorption bands are a common issue in the UV-Vis analysis of azo-hydrazo tautomers.[2] The azo form typically absorbs at a shorter wavelength compared to the hydrazone form, which has a more extended conjugation and absorbs at a longer wavelength (often determining the visible color).[1][3]
Troubleshooting Steps:
-
Solvent Variation: Altering the solvent polarity can shift the equilibrium. Protic solvents tend to stabilize the hydrazone form through hydrogen bonding, while non-polar solvents may favor the azo form.[2][3][6] Experiment with a range of solvents from non-polar (e.g., hexane) to polar protic (e.g., ethanol, water) and polar aprotic (e.g., DMSO, DMF).[2][3][7] In some cases, solvents with high hydrogen bond acceptor abilities like DMF and DMSO can lead to the disappearance of the hydrazone peak.[2]
-
pH Adjustment: The tautomeric equilibrium is often highly sensitive to pH.[8][9] Performing pH titrations and recording spectra at different pH values can help to favor one tautomer, leading to better spectral resolution.[8][9] The hydrazone form is often dominant in acidic and neutral media.[10]
-
Temperature Variation: Changing the temperature can shift the equilibrium and affect the spectral features. However, the influence may be weak in some cases.[7]
-
Chemometrics: Advanced chemometric methods can be employed to deconvolute overlapping spectra and determine the spectral characteristics of the individual tautomers.[4]
Q4: In my ¹H NMR spectrum, I am not seeing distinct signals for both tautomers, but rather averaged or broad peaks. What does this mean?
This is a classic indication of a fast chemical exchange between the azo and hydrazo tautomers on the NMR timescale.[4] The observed chemical shifts are a weighted average of the shifts for the individual tautomers.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, potentially resolving the individual signals for each tautomer.[11]
-
Solvent Effects: As with UV-Vis, changing the solvent can shift the equilibrium, which will, in turn, change the position of the averaged signal. Using aprotic polar solvents like DMF can sometimes help in these measurements.[7]
-
Use of Reference Compounds: If available, using reference compounds that are locked in either the pure azo or pure hydrazone form can help in assigning the signals and estimating the equilibrium position.[4]
-
2D NMR Techniques: Techniques like ¹H-¹⁵N HMBC can be very powerful for studying this tautomerism, even at natural abundance of ¹⁵N, as they can provide direct evidence of the N-H bond in the hydrazone form.[7][12]
Q5: How can I definitively distinguish between the azo and hydrazone forms using NMR?
Several NMR parameters can be used for unambiguous identification:
-
¹H NMR: Look for a highly deshielded proton signal (typically >10 ppm, sometimes as high as 16-17 ppm) corresponding to the N-H proton in the hydrazone form, which is often involved in an intramolecular hydrogen bond.[8][13] This signal may be broad due to exchange.
-
¹³C NMR: The chemical shift of the carbon atom attached to the oxygen (in hydroxyazo compounds) is a key indicator. In the azo form (C-OH), this carbon will have a chemical shift typical of an aromatic carbon bearing a hydroxyl group. In the hydrazone form (C=O), this carbon will be significantly deshielded and appear in the region of a quinone-like carbonyl carbon.[13]
-
¹⁵N NMR: This is one of the most direct methods. The nitrogen atoms in the -N=N- group of the azo tautomer have distinct chemical shifts from the -NH-N= group in the hydrazone tautomer.[4][7] Furthermore, one-bond ¹H-¹⁵N coupling constants (¹JNH) can be measured to confirm the presence of the N-H bond in the hydrazone form.[7][13][14]
Q6: My IR spectrum is complex. Which vibrational bands are characteristic of the azo and hydrazone tautomers?
-
Azo Form: Look for the N=N stretching vibration. This band is often weak in the IR spectrum due to the low dipole moment change of the symmetric stretch.
-
Hydrazone Form: The presence of a C=O stretching band (typically in the range of 1650-1700 cm⁻¹) and an N-H stretching band (around 3200-3500 cm⁻¹) are strong indicators of the hydrazone tautomer. The C=O band is often more intense and easier to identify than the N=N stretch.
Q7: I am observing unexpected spectral changes over time. What could be the cause?
-
Degradation: Azo compounds can be sensitive to light and air, leading to degradation that can alter the spectra. Ensure samples are stored properly and run control experiments to check for stability.
-
Slow Equilibration: The tautomeric equilibrium might take time to establish, especially in viscous solvents or at low temperatures. It is advisable to record spectra after a consistent equilibration period.
-
Contamination: Impurities in solvents or the sample itself can interfere with the analysis. Always use high-purity solvents and verify the purity of your compound.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for azo and hydrazone tautomers. Note that the exact values are highly dependent on the specific molecular structure, solvent, and pH.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Tautomer | Characteristic Proton (¹H) | Signal Description | Characteristic Carbon (¹³C) | Signal Description |
| Azo | OH or NH (aromatic) | Standard aromatic OH/NH shift | C -OH | Aromatic carbon with OH |
| Hydrazone | N-H | Highly deshielded (>10 ppm), often broad | C =O | Quinone-like carbonyl carbon |
Table 2: Typical ¹⁵N NMR Data
| Tautomer | Characteristic Nitrogen | δ (ppm) | ¹JNH (Hz) |
| Azo | -N =N - | Varies | N/A |
| Hydrazone | -N H-N = | Distinct shifts from azo form | ~90-97 |
Data compiled from multiple sources.[7][13][14]
Table 3: Typical UV-Vis Absorption Maxima (λmax in nm)
| Tautomer | Typical λmax Range | Notes |
| Azo | 350 - 400 | π-π* transition of the azo group. |
| Hydrazone | 420 - 500+ | More extended conjugation, often responsible for the visible color.[1][3] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Azo-Hydrazo Tautomerism Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration (e.g., 1 mM).
-
Solvent Study:
-
Prepare a series of dilutions of the stock solution in different solvents (e.g., hexane, chloroform, ethanol, water, DMF).
-
Ensure the final concentration is appropriate to give an absorbance reading between 0.1 and 1.0.
-
Record the UV-Vis spectrum for each solution from 200 to 800 nm, using the respective pure solvent as a blank.
-
-
pH Titration:
-
Prepare a solution of the compound in a suitable buffer system or a mixture of water and a co-solvent (e.g., ethanol).
-
Adjust the pH of the solution incrementally using small additions of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Record the UV-Vis spectrum at each pH value.
-
-
Data Analysis:
-
Identify the λmax for the bands corresponding to the azo and hydrazone forms.
-
Analyze the shift in λmax and the change in absorbance ratios as a function of solvent polarity and pH to determine the conditions that favor each tautomer.
-
Protocol 2: NMR Spectroscopy for Tautomer Identification
-
Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇). DMSO-d₆ is often a good choice as the N-H proton of the hydrazone form is more likely to be observed.
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Look for a low-field signal (>10 ppm) characteristic of the hydrazone N-H proton.
-
To confirm this is an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[8]
-
-
¹³C NMR:
-
Acquire a ¹³C NMR spectrum (a DEPT experiment can also be helpful to distinguish carbon types).
-
Identify the chemical shift of the carbon attached to the heteroatom (oxygen or nitrogen). A shift in the carbonyl region is indicative of the hydrazone form.
-
-
¹⁵N NMR (if available):
-
Acquire a ¹H-¹⁵N HMBC spectrum. This is often more sensitive than direct ¹⁵N detection.[7]
-
Look for a correlation between the low-field N-H proton and a nitrogen atom. The presence of this correlation is direct evidence for the hydrazone tautomer.
-
-
Low-Temperature NMR (optional):
-
If signals are broad due to fast exchange, repeat the NMR experiments at a lower temperature (e.g., down to -30 °C in DMF-d₇) to try and resolve the signals for the individual tautomers.[7]
-
Visualizations
Azo-Hydrazo Tautomeric Equilibrium
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 4. folia.unifr.ch [folia.unifr.ch]
- 5. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]
- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and quantum chemical investigations of substituent effects on the azo-hydrazone tautomerism and acid-base properties of arylazo pyridone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Dichlorinated Pyrazolone Dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with dichlorinated pyrazolone dyes, with a specific focus on C.I. Pigment Yellow 83.
Frequently Asked Questions (FAQs)
Q1: What are dichlorinated pyrazolone dyes and what are their typical properties?
A1: Dichlorinated pyrazolone dyes are a class of organic colorants that feature a pyrazolone ring structure with chlorine atoms. A prominent example is C.I. Pigment Yellow 83, a diarylide yellow pigment.[1][2] These dyes are known for their bright, reddish-yellow hue and are widely used in plastics, inks, and coatings.[3][4] Key properties include good lightfastness, heat resistance, and solvent resistance.[3][4][5] They exist in a stable bis(keto-hydrazide) tautomeric form.[2][4]
Q2: What is the typical lightfastness of dichlorinated pyrazolone dyes like C.I. Pigment Yellow 83?
A2: C.I. Pigment Yellow 83 generally exhibits good to excellent lightfastness, typically rated between 6 and 8 on the 8-step blue wool scale, depending on the specific formulation and application.[1][4][5][6][7]
Q3: Are there any temperature limitations I should be aware of when working with C.I. Pigment Yellow 83?
A3: Yes, it is critical to avoid processing temperatures exceeding 200°C. Above this temperature, diarylide yellow pigments like Pigment Yellow 83 can degrade and release 3,3'-dichlorobenzidine, a known carcinogen.[8]
Q4: Can I use C.I. Pigment Yellow 83 in aqueous and solvent-based systems?
A4: Yes, C.I. Pigment Yellow 83 is versatile and can be used in both water-based and solvent-based systems, including inks and paints.[3][4] It is known for its good solvent resistance.[4][5]
Q5: How can I improve the photostability of my dichlorinated pyrazolone dye formulation?
A5: Incorporating UV stabilizers can enhance the photostability of formulations containing these dyes. UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) have been shown to be effective in reducing color change upon light exposure for pigmented elastomers.[9] Examples of commercially available stabilizers include Chimassorb 81 (a UVA) and Uvinul 5050 (a HALS).[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Fading or Color Change Upon Light Exposure | - Inadequate concentration of the dye.- Absence of photostabilizers in the formulation.- High-intensity light source causing accelerated degradation.- Interaction with other components in the formulation that may act as photosensitizers. | - Increase the pigment concentration, as higher concentrations can sometimes improve lightfastness.- Incorporate a UV absorber or a hindered amine light stabilizer (HALS) into your formulation.[9]- Reduce the intensity of the light source or the duration of exposure during experiments, if possible.- Evaluate the compatibility of the dye with all other components in your formulation. |
| Inconsistent Photostability Results Between Batches | - Variation in the particle size or crystal form of the pigment.- Inconsistent dispersion of the pigment in the medium.- Differences in the concentration of the dye or other components. | - Ensure consistent particle size and crystal morphology of the pigment between batches.- Optimize your dispersion method to achieve a uniform distribution of the pigment.- Precisely control the concentrations of all components in your formulation. |
| Thermal Degradation During Processing | - Processing temperature exceeding the thermal stability limit of the dye. | - Strictly maintain processing temperatures below 200°C to prevent the formation of hazardous degradation products like 3,3'-dichlorobenzidine.[8] |
| Poor Dispersion in the Matrix | - Incompatibility between the pigment surface and the matrix.- Inefficient mixing or milling process. | - Consider surface treatment of the pigment or the use of a suitable dispersing agent.- Optimize the mixing time, speed, and equipment for your specific formulation. |
Quantitative Data on C.I. Pigment Yellow 83
| Property | Value | Test Method/Conditions | Reference(s) |
| Lightfastness (Full Shade) | 6 - 7 | 8-Step Blue Wool Scale | [1][6][7] |
| Lightfastness (Tint/Reduction) | 6 - 8 | 8-Step Blue Wool Scale | [6][7] |
| Heat Stability | 200 °C | 5-minute dwell time | [1][4][5] |
| Weather Fastness | 4 - 5 | 5-Step Gray Scale (in 2K acrylic system) | [6][7] |
| Migration Resistance | 5 | 5-Step Scale | [1] |
| Acid Resistance | 5 | 5-Step Scale | [7] |
| Alkali Resistance | 5 | 5-Step Scale | [7] |
Experimental Protocols
Protocol for Photostability Testing of Dichlorinated Pyrazolone Dyes
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for various formulations containing dichlorinated pyrazolone dyes such as C.I. Pigment Yellow 83.[10][11]
1. Sample Preparation:
-
Prepare samples of the dichlorinated pyrazolone dye in the desired formulation (e.g., in a polymer film, liquid solution, or as a powder).
-
For each formulation, prepare at least two sets of samples: one for light exposure and one to serve as a dark control.
-
The dark control samples should be wrapped in aluminum foil to completely protect them from light.[11]
-
Place the samples in chemically inert and transparent containers.
2. Light Exposure Conditions:
-
Use a calibrated light source that meets ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A xenon arc lamp or a suitable combination of cool white fluorescent and near-UV lamps can be used.
-
Place the light-exposed samples and the dark control samples in the photostability chamber simultaneously to ensure they are subjected to the same temperature and humidity conditions.[11]
3. Post-Exposure Analysis:
-
After the exposure period, visually inspect both the light-exposed and dark control samples for any changes in color or appearance.
-
Quantify the color change using a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b). Calculate the total color difference (ΔE).
-
For quantitative analysis of dye degradation, use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining dye in both the light-exposed and dark control samples.
-
Analyze for the presence of any photodegradation products using techniques like HPLC-MS/MS.
4. Data Interpretation:
-
Compare the results from the light-exposed samples to those of the dark control samples to differentiate between photodegradation and thermally induced changes.
-
A significant change in color or a decrease in the concentration of the dye in the light-exposed sample compared to the dark control indicates photosensitivity.
Visualizations
Caption: Photodegradation pathway of dichlorinated pyrazolone dyes.
Caption: Experimental workflow for photostability testing.
References
- 1. solarimpex.com [solarimpex.com]
- 2. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]
- 3. China Pigment Yellow 83 / CAS 5567-15-7 factory and manufacturers | Precise Color [precisechem.com]
- 4. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 5. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 6. admin.heubach.com [admin.heubach.com]
- 7. heubach.com [heubach.com]
- 8. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. q1scientific.com [q1scientific.com]
Technical Support Center: Purification of Synthesized Pyrazolone Azo Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized pyrazolone azo dyes.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrazolone azo dyes, offering step-by-step solutions to resolve them.
Issue 1: Low Yield After Purification
Question: I have a very low yield of my pyrazolone azo dye after purification. What are the possible causes and how can I improve it?
Answer:
Low yields during the purification of pyrazolone azo dyes can stem from several factors throughout the synthesis and purification process. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Troubleshooting: Before starting the purification, ensure your synthesis reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adjusting the reaction conditions (e.g., temperature, pH).
-
Solution: Optimize the diazotization and coupling reaction conditions. Ensure the temperature is maintained at 0-5°C during diazotization to prevent the decomposition of the diazonium salt.
-
-
Loss During Extraction:
-
Troubleshooting: During liquid-liquid extraction, multiple extractions of the aqueous layer are crucial to ensure all the dye is transferred to the organic phase. Check the aqueous layer by TLC to see if any product remains.
-
Solution: Perform at least three to five extractions with an appropriate organic solvent. If the dye has polar functional groups, consider using a more polar extraction solvent.
-
-
Loss During Recrystallization:
-
Troubleshooting: The choice of solvent is critical for recrystallization. If the dye is too soluble in the chosen solvent, the yield will be low. Conversely, if it is not soluble enough, it will be difficult to dissolve the crude product.
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of your crude dye in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures of these) to find a solvent in which the dye is sparingly soluble at room temperature but highly soluble when heated.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product completely. Using an excessive amount of solvent will result in a lower recovery of the purified dye upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities and lead to lower yields of pure product.
-
-
-
Decomposition on Silica Gel (Column Chromatography):
-
Troubleshooting: Some azo dyes can be sensitive to the acidic nature of silica gel, leading to degradation on the column. Streaking or the appearance of new colored bands during chromatography can indicate decomposition.
-
Solution:
-
Deactivate Silica Gel: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 0.5-1% v/v), added to the eluent.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based support.
-
Swift Elution: Do not let the dye sit on the column for an extended period. Elute the compound as quickly as possible while still achieving good separation.
-
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my pyrazolone azo dye is still not pure. How can I remove persistent impurities?
Answer:
The nature of the impurity will dictate the best method for its removal. Common impurities in pyrazolone azo dye synthesis include unreacted starting materials, by-products from side reactions (e.g., isomers), and decomposition products.
-
Unreacted Starting Materials (Aniline and Pyrazolone Derivatives):
-
Troubleshooting: Use TLC or HPLC to identify the presence of starting materials in your purified product.
-
Solution:
-
Acid/Base Wash: If the starting material is an aniline derivative, it can often be removed by washing the organic solution of the dye with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble. Conversely, unreacted acidic pyrazolone starting materials can be removed by washing with a dilute aqueous base (e.g., 1M NaOH).
-
Column Chromatography: A well-optimized column chromatography protocol can effectively separate the desired dye from the starting materials.
-
-
-
Isomeric By-products:
-
Troubleshooting: Isomers often have very similar polarities, making them difficult to separate by standard chromatography. This can be observed as overlapping spots on a TLC plate or broad peaks in an HPLC chromatogram.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A less polar eluent system will increase the retention time on the column and may improve the separation of isomers. Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound on TLC for optimal column separation.[1]
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased, can often provide better separation of closely related compounds than an isocratic (constant solvent composition) elution.
-
-
Recrystallization: Fractional recrystallization can sometimes be effective. This involves multiple recrystallization steps, where the crystals from each step are collected and re-purified.
-
-
-
Tarry/Polymeric Impurities:
-
Troubleshooting: The presence of dark, insoluble material in your crude product often indicates the formation of polymeric by-products.
-
Solution:
-
Pre-purification: Before attempting column chromatography or recrystallization, it is often beneficial to perform a preliminary purification. Dissolve the crude product in a suitable solvent and filter it through a plug of silica gel or celite to remove baseline impurities.
-
Charcoal Treatment: In some cases, treating a solution of the dye with activated charcoal can help to remove colored, high molecular weight impurities. However, be aware that this can also lead to a loss of the desired product.
-
-
Issue 3: Difficulty with Crystallization
Question: My pyrazolone azo dye is an oil and will not crystallize, or it forms a very fine powder that is difficult to filter. What can I do?
Answer:
Inducing crystallization can sometimes be a challenging step. Here are several techniques to try:
-
If the Product is an Oil:
-
Troubleshooting: Oiling out occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the compound is below the temperature of the solution.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
-
Solvent Change: The current solvent may not be suitable. Try to remove the current solvent under reduced pressure and attempt recrystallization from a different solvent or solvent mixture.
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce the oil to solidify.
-
-
-
If the Product is a Fine Powder:
-
Troubleshooting: Very fine precipitates can be difficult to filter and may pass through the filter paper.
-
Solution:
-
Sintered Glass Funnel: Use a sintered glass funnel with a fine porosity instead of filter paper.
-
Filter Aid: Use a filter aid like Celite. A thin layer of Celite on top of the filter paper can help to trap fine particles.
-
Optimize Cooling: Slower cooling during recrystallization often leads to the formation of larger, more easily filterable crystals.
-
-
Issue 4: Emulsion Formation During Liquid-Liquid Extraction
Question: I am getting a stable emulsion at the interface of the aqueous and organic layers during liquid-liquid extraction. How can I break it?
Answer:
Emulsion formation is a common problem, especially when dealing with complex mixtures. Here are several effective strategies to address this issue:
-
Prevention is Key:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]
-
-
Breaking the Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time. Sometimes, the emulsion will break on its own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the layers.[2][3]
-
Change the pH: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer with dilute acid or base can sometimes break the emulsion.
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion.[2][3]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[2]
-
Add a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for pyrazolone azo dyes?
There is no single "best" method, as the optimal technique depends on the specific properties of the dye (e.g., polarity, solubility, stability) and the nature of the impurities. However, a common and effective workflow is:
-
Liquid-Liquid Extraction: To perform an initial separation of the crude product from water-soluble impurities.
-
Column Chromatography: To separate the desired dye from other organic impurities, such as isomers and unreacted starting materials.
-
Recrystallization: As a final step to obtain a highly pure, crystalline product.
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your pyrazolone azo dye is poorly soluble at room temperature but very soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent (so they can be filtered off) or very soluble in the cold solvent (so they remain in solution after the desired product crystallizes). A good starting point is to test common laboratory solvents like ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.
Q3: How do I select the mobile phase for column chromatography?
The selection of the mobile phase (eluent) is guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that moves the desired compound to a retention factor (Rf) of approximately 0.2-0.4.
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Run TLC plates with different ratios of these solvents until you achieve good separation between your product and the impurities.
-
The solvent system that gives a good separation on TLC with the desired Rf value is a good starting point for your column chromatography. For compounds that are very close in polarity, a weaker solvent system (more non-polar solvent) on the column will generally provide better resolution.[1]
Q4: My pyrazolone azo dye appears to be a mixture of tautomers (azo-hydrazo). How does this affect purification?
The existence of azo-hydrazo tautomerism is common in pyrazolone azo dyes. In solution, these tautomers are often in equilibrium. This can sometimes lead to band broadening or the appearance of multiple closely-eluting spots/peaks during chromatography.
-
Purification Strategy: It is generally not necessary to separate the tautomers, as they will likely re-equilibrate in solution. The goal of purification is to remove other chemical impurities.
-
Characterization: Be aware of the tautomerism when characterizing your purified product. For example, in NMR spectroscopy, you may observe two sets of peaks corresponding to the two tautomeric forms.
Data Presentation
The following table summarizes typical yields and purity levels that can be expected for different purification techniques when applied to pyrazolone azo dyes. Note that these values are illustrative and can vary significantly depending on the specific dye, the scale of the reaction, and the skill of the researcher.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 50 - 90 | > 98 | Simple, inexpensive, yields highly pure crystalline product. | Can be time-consuming, potential for significant product loss in the mother liquor. |
| Column Chromatography | 40 - 80 | 95 - 99 | Highly effective for separating complex mixtures and isomers. | Can be labor-intensive and time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase. |
| Liquid-Liquid Extraction | > 90 (of crude product) | Low to Moderate | Good for initial workup and removal of water-soluble impurities. | Not effective for separating compounds with similar solubility, risk of emulsion formation. |
| Solid-Phase Extraction (SPE) | 80 - 95 | 90 - 98 | Faster than column chromatography, uses less solvent, can be automated. | Higher cost of cartridges, may not provide the same resolution as column chromatography for complex mixtures. |
Experimental Protocols
Protocol 1: Recrystallization of a Pyrazolone Azo Dye
-
Solvent Selection: In a small test tube, add about 10-20 mg of the crude pyrazolone azo dye. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a water bath to see if the dye dissolves. If it dissolves when hot and precipitates upon cooling, you have found a suitable solvent. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.
-
Dissolution: Place the crude dye in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the dye. It is important to add the solvent portion-wise and keep the solution at or near its boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities in the hot solution, perform a hot filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.
Protocol 2: Column Chromatography of a Pyrazolone Azo Dye
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQs.
-
Column Preparation:
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 0.5 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
-
Loading the Sample:
-
Dissolve the crude pyrazolone azo dye in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing them under a UV lamp.
-
-
Combining and Evaporating Fractions:
-
Once the desired compound has completely eluted from the column, combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified pyrazolone azo dye.
-
Protocol 3: Liquid-Liquid Extraction of a Pyrazolone Azo Dye
-
Dissolution: Dissolve the crude reaction mixture containing the pyrazolone azo dye in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure. Gently rock the funnel back and forth for a few minutes to allow for the extraction. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Draining: Remove the stopper and carefully drain the lower layer. The identity of the lower layer (aqueous or organic) will depend on the density of the organic solvent used.
-
Repeat: Repeat the extraction of the organic layer with fresh deionized water two more times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to help remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Evaporation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude pyrazolone azo dye, which can then be further purified.
Visualization
The following diagram illustrates a typical workflow and decision-making process for the purification of a synthesized pyrazolone azo dye.
Caption: Purification workflow for synthesized pyrazolone azo dyes.
References
Technical Support Center: Photodegradation of Pyrazolone Azo Dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the experimental study of photodegradation mechanisms in pyrazolone azo dyes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during photodegradation experiments.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my dye not degrading or degrading very slowly? | Inappropriate Light Source: The light source may not have the correct wavelength to excite the dye or photocatalyst. | Ensure your lamp (e.g., Xenon, mercury vapor) emits at a wavelength that overlaps with the absorption spectrum of your dye and/or photocatalyst.[1][2] |
| Low Photocatalyst Efficiency: The chosen photocatalyst (e.g., TiO2, ZnO) may not be efficient under your experimental conditions.[1][3] | Consider screening different photocatalysts or using doped photocatalysts to enhance activity in the visible light spectrum.[4] | |
| Incorrect pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule, affecting adsorption and the generation of reactive oxygen species.[5] | Optimize the pH of your reaction mixture. The ideal pH can vary depending on the specific dye and photocatalyst used.[5][6][7] | |
| High Initial Dye Concentration: A high concentration of the dye can prevent light from penetrating the solution and reaching the photocatalyst surface.[6] | Perform experiments with a range of initial dye concentrations to find the optimal concentration for degradation.[6][8] | |
| Presence of Quenchers: Other substances in your solution could be scavenging the reactive oxygen species responsible for degradation. | Use purified water and ensure all glassware is thoroughly cleaned. If known quenchers are part of your system, their effect should be noted. | |
| How can I confirm that the degradation is due to photocatalysis and not photolysis? | Lack of Control Experiments: It is crucial to differentiate between light-induced degradation (photolysis) and catalyst-assisted photodegradation. | Run a control experiment where the dye solution is irradiated in the absence of the photocatalyst.[2][8] Any degradation observed in this control can be attributed to photolysis. |
| Why are my results not reproducible? | Inconsistent Experimental Conditions: Small variations in parameters like lamp intensity, temperature, pH, and catalyst concentration can lead to different results. | Carefully control and monitor all experimental parameters. Use a calibrated light source and maintain a constant temperature.[6] |
| Photocatalyst Deactivation: The photocatalyst may lose its activity over time due to surface poisoning or agglomeration. | If you are reusing the catalyst, ensure it is properly regenerated between experiments. Characterize the catalyst before and after the reaction to check for changes. | |
| Reaction Vessel Material: The material of your reaction vessel (e.g., borosilicate vs. quartz) can affect light transmission and, consequently, the degradation rate.[6] | Use a consistent type of reaction vessel for all experiments. Quartz is generally preferred for its high UV transparency. | |
| How do I identify the degradation byproducts? | Inadequate Analytical Techniques: UV-Vis spectrophotometry can monitor the disappearance of the dye but does not provide structural information about the degradation products. | Employ more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to separate and identify the intermediate and final degradation products.[1] |
| My kinetic data does not fit a pseudo-first-order model. | Complex Reaction Mechanism: The photodegradation process may not follow simple pseudo-first-order kinetics. | The Langmuir-Hinshelwood model is often used to describe the kinetics of photocatalytic degradation.[3][8] Consider fitting your data to this or other kinetic models. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for pyrazolone azo dyes?
A1: The photodegradation of pyrazolone azo dyes can proceed through several mechanisms, largely dependent on the dye's tautomeric form (azo or hydrazone).
-
For dyes in the hydrazone form , the primary mechanism often involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[9] Hydroxyl radicals are particularly dominant in this process.[9]
-
For dyes in the azo form , photodegradation may occur through a pathway that does not involve reactive oxygen species.
-
Photocatalytic degradation , often employing semiconductors like TiO₂, involves the generation of electron-hole pairs upon irradiation.[1][3][4] These charge carriers then react with water and oxygen to produce highly reactive species like •OH and superoxide radicals (•O₂⁻), which in turn attack and break down the dye molecule.
-
Another potential mechanism is the reductive cleavage of the azo bond (-N=N-) , which can lead to the formation of aromatic amines.[10]
Q2: Why is the azo-hydrazone tautomerism important in the photodegradation of pyrazolone azo dyes?
A2: Azo-hydrazone tautomerism plays a critical role because the two forms can have different photochemical properties and degradation pathways.[11] The hydrazone tautomer is often more susceptible to degradation by reactive oxygen species.[9] The equilibrium between the azo and hydrazone forms can be influenced by factors such as the solvent, pH, and the substituents on the dye molecule.[12]
Q3: What analytical techniques are essential for studying the photodegradation of these dyes?
A3: A combination of analytical techniques is necessary for a comprehensive study:
-
UV-Vis Spectrophotometry: This is the most common method for monitoring the decolorization of the dye solution over time by measuring the change in absorbance at the dye's maximum absorption wavelength (λmax).[2][6][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent dye from its degradation products, allowing for more accurate quantification of the degradation process.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is crucial for the identification of intermediate and final degradation products by providing information on their molecular weights and fragmentation patterns.[1][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to study the changes in the functional groups of the dye during degradation and to characterize photocatalysts.[2]
Q4: How does pH affect the photodegradation process?
A4: The pH of the solution is a critical parameter in the photodegradation of azo dyes.[5] It can influence:
-
The surface charge of the photocatalyst: This affects the adsorption of the dye molecules onto the catalyst surface, which is often a key step in the photocatalytic process.[5]
-
The generation of reactive oxygen species: The formation of hydroxyl radicals can be favored in either acidic or alkaline conditions, depending on the specific photocatalytic system.[6][7]
-
The stability and structure of the dye molecule: The azo-hydrazone equilibrium can be pH-dependent.
Q5: What is the role of a photocatalyst in the degradation process?
A5: A photocatalyst, typically a semiconductor material like TiO₂, accelerates the photodegradation of organic pollutants.[3] When illuminated with light of sufficient energy, the photocatalyst generates electron-hole pairs.[4] These charge carriers migrate to the surface of the catalyst and initiate redox reactions, producing highly reactive oxygen species (ROS) that can break down the complex structure of the azo dye into simpler, less harmful compounds.[4]
Quantitative Data Summary
The following tables summarize quantitative data related to the photodegradation of azo dyes from various studies.
Table 1: Degradation Efficiency of Azo Dyes under Various Conditions
| Dye | Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Methylene Blue (MB) & Congo Red (CR) | Silver (Ag) and Zinc Oxide (ZnO) Nanoparticles | UV and Daylight | 81% (MB), 70% (CR) | 60 | [14] |
| Brilliant Cresyl Blue (BCB) | Cu2O/AA Nanocomposite | Not Specified | 73.12% | 120 | [14] |
| Bromophenol Blue (BPB) | G-Fe2O3-NPs | Visible Light | ~100% | 12 | [2] |
| Red BF-4B | PBAT/PLA/TiO2 Electrospun Fibers | Not Specified | >65% | 600 | [13] |
| Acid Orange 7 (AO7) | Copper(II) Coordination Polymer (CP1) | Visible Light | 92.40% | 240+ | [8] |
| Methyl Orange (MO) | Copper(II) Coordination Polymer (CP1) | Visible Light | 80.50% | 240+ | [8] |
| Methyl Orange (MO) | Bimetallic Cu-Ni/TiO2 | Visible Light | 100% | 90 | [3] |
| Congo Red | Poly(titanium oxide) doped with Ag NPs | Visible Light | ~90% | Not Specified | [4] |
Table 2: Kinetic Parameters for Azo Dye Photodegradation
| Dye | Kinetic Model | Rate Constant (k) | Conditions | Reference |
| Red BF-4B | Pseudo-first-order | Not Specified | pH below 7.42 | [13] |
| Acid Orange 7 (AO7) & Methyl Orange (MO) | Pseudo-first-order | Not Specified | Visible light, CP1 catalyst | [8] |
| Malachite Green (MG) & Crystal Violet (CV) | Second-order | Not Specified | UV-365, UV-254, and direct sunlight | [6] |
| Methyl Orange (MO) | Pseudo-first-order (Langmuir-Hinshelwood) | >1 | Visible light, Cu-Ni/TiO2 catalyst, neutral pH | [3] |
| Methyl Orange (MO) & Methylene Blue (MB) | First-order | Not Specified | UV light, TiO2-rGO-CdS catalyst | [5] |
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Degradation Experiment
This protocol outlines a general method for assessing the photocatalytic degradation of a pyrazolone azo dye.
-
Preparation of Dye Solution: Prepare a stock solution of the pyrazolone azo dye in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 10-50 mg/L).[6][8]
-
Photocatalyst Suspension: Weigh the desired amount of the photocatalyst (e.g., TiO₂, 0.5-1.0 g/L) and add it to a specific volume of the dye solution in a reaction vessel (e.g., a Pyrex beaker).[2][4][8]
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.[2][8]
-
Photoreaction: Place the reaction vessel under a suitable light source (e.g., Xenon lamp, mercury vapor lamp).[1][2] Ensure the setup is enclosed to prevent interference from external light.[5] Maintain constant stirring throughout the experiment.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.[13]
-
Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Analysis: Analyze the filtrate using a UV-Vis spectrophotometer at the λmax of the dye to determine the residual dye concentration.[2][13] The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Control Experiments: To validate the results, perform the following control experiments:
Protocol 2: Identification of Degradation Products using HPLC-MS
This protocol provides a general workflow for identifying the byproducts of photodegradation.
-
Sample Preparation: Collect samples at different time points during the photodegradation experiment as described in Protocol 1. The samples should be free of photocatalyst particles.
-
HPLC Separation:
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).[1]
-
Column: Select a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of two solvents is typically employed, for example, (A) water with a small amount of formic acid or ammonium acetate and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the parent dye and its degradation products.
-
Injection Volume: Inject a small volume (e.g., 10-20 µL) of the filtered sample.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an appropriate ionization source, such as Electrospray Ionization (ESI), in either positive or negative ion mode.[11]
-
Mass Analyzer: A mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) can be used.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For more detailed structural information, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the ions of interest.
-
-
Data Analysis:
-
Compare the chromatograms of samples taken at different time points to observe the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.
-
Analyze the mass spectra of the new peaks to determine the molecular weights of the degradation intermediates.
-
Use the fragmentation patterns from the MS/MS data to elucidate the structures of the degradation products.
-
Visualizations
Photodegradation Mechanism of Pyrazolone Azo Dyes (Hydrazone Tautomer)
Caption: Proposed photodegradation pathway for the hydrazone tautomer of a pyrazolone azo dye involving reactive oxygen species.
Experimental Workflow for Photocatalytic Degradation Studies
Caption: A typical experimental workflow for studying the photocatalytic degradation of pyrazolone azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. deswater.com [deswater.com]
- 3. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Photofading mechanisms of azo dye in its azo and hy drazone forms under UV irradiation | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on UV-Vis Spectra of Einecs 282-346-4
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the UV-Vis spectroscopic analysis of Einecs 282-346-4.
Chemical Name: 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2)[1][2][3] EINECS Number: 282-346-4[1][2][3] Chemical Class: Azo Dye[1]
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical in the UV-Vis analysis of this compound?
The choice of solvent is crucial because it can significantly alter the absorption spectrum of the analyte, a phenomenon known as solvatochromism.[4] Solvents can interact with the solute molecules, changing their electronic energy levels and thus affecting the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.[4][5] For a complex dye molecule like this compound, solvent polarity can influence the electronic transitions within the azo chromophore.
Q2: What are the expected spectral shifts for this compound in different solvents?
The UV-Vis spectrum of an azo dye like this compound is primarily characterized by π→π* and n→π* electronic transitions. The effect of solvent polarity on these transitions is as follows:
-
π→π* Transitions: These transitions typically experience a bathochromic (red) shift to longer wavelengths as the solvent polarity increases.[6]
-
n→π* Transitions: These transitions generally show a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity.[6][7] This is due to the stabilization of the non-bonding electrons through interactions with polar solvents.[7]
Q3: How does hydrogen bonding with the solvent affect the spectrum?
Solvents capable of hydrogen bonding (e.g., ethanol, water) can interact with the non-bonding electrons on the nitrogen atoms of the azo group. This can lead to a more pronounced blue shift for n→π* transitions.[4] Conversely, these interactions can also influence the π-system, potentially causing shifts in the π→π* bands.
Q4: What is the ideal solvent for UV-Vis analysis of this compound?
An ideal solvent should:
-
Completely dissolve the sample.[5]
-
Be transparent (not absorb) in the wavelength range of interest.[4][5]
-
Be chemically inert towards the sample.[5]
-
Preferably be non-polar if fine spectral details are required.[5][8]
Commonly used solvents for UV-Vis spectroscopy include ethanol, hexane, and water.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected shifts in λmax | The polarity of the solvent is different from the reference method. | Ensure you are using a solvent of the same type and purity as specified in the protocol. Even small impurities can alter the polarity. |
| Broad or poorly resolved peaks | The solvent is too polar, obscuring fine spectral details.[5][8] | Consider using a less polar solvent like hexane or cyclohexane, provided the compound is soluble. |
| No or very low absorbance | The compound is not sufficiently soluble in the chosen solvent, or the concentration is too low.[4] | Select a solvent with better solubility for the analyte. Prepare a fresh, more concentrated solution. |
| Distorted spectrum or high baseline | The solvent itself absorbs in the measurement range.[4] | Check the UV cutoff wavelength of your solvent. Run a blank spectrum with just the solvent to confirm its transparency. |
| Inconsistent results between runs | The sample has degraded, or there is contamination in the cuvette or solvent. | Use fresh solvent and a thoroughly cleaned quartz cuvette for each measurement. Ensure the sample is stable in the chosen solvent. |
Quantitative Data Summary
The following table presents representative data on the absorption maxima (λmax) of a similar azo dye in solvents of varying polarity. This illustrates the expected solvatochromic effects.
| Solvent | Polarity Index | λmax (n→π) (nm) | λmax (π→π) (nm) | Molar Absorptivity (ε) |
| n-Hexane | 0.009 | ~440 | ~350 | Varies |
| Dioxane | 0.164 | ~435 | ~355 | Varies |
| Acetone | 0.355 | ~430 | ~365 | Varies |
| Ethanol | 0.654 | ~425 | ~370 | Varies |
| Water | 1.000 | ~420 | ~380 | Varies |
Note: This data is illustrative for a typical azo dye and may not represent the exact values for this compound.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the desired wavelength range (typically 200-800 nm for UV-Vis).[9]
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a known volume of the chosen solvent to create a stock solution.
-
Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[9]
-
-
Spectrometer Setup:
-
Turn on the UV-Vis spectrometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan.
-
-
Blank Measurement:
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Fill the cuvette with the sample solution and place it in the spectrometer.
-
Run the scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Visualizations
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Relationship between solvent polarity and spectral shifts.
References
- 1. This compound (84176-80-7) for sale [vulcanchem.com]
- 2. 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonic acid, compound with N,N'-diphenylguanidine (1:2) CAS#: 84176-80-7 [amp.chemicalbook.com]
- 3. marketpublishers.com [marketpublishers.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
minimizing by-product formation in the synthesis of dichlorinated azo dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of dichlorinated azo dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the synthesis of dichlorinated azo dyes?
A1: The synthesis of dichlorinated azo dyes is a two-stage process:
-
Diazotization: A primary dichlorinated aromatic amine (the diazo component) is reacted with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction forms an unstable diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a dichlorinated phenol or aniline. This electrophilic aromatic substitution reaction forms the final azo dye.
Q2: Why is temperature control so critical during the diazotization step?
A2: Low temperature (typically 0-5 °C) is crucial because diazonium salts, particularly those derived from dichloroanilines, are thermally unstable.[1] If the temperature rises, the diazonium salt can decompose, leading to the formation of undesired by-products such as dichlorophenols through reaction with water (hydrolysis). This decomposition not only reduces the yield of the desired azo dye but also introduces impurities that can be difficult to remove.
Q3: What are the most common by-products in dichlorinated azo dye synthesis?
A3: The most frequently encountered by-products include:
-
Dichlorophenols: Formed from the decomposition of the diazonium salt in the aqueous reaction mixture.
-
Triazenes: Result from the reaction of the diazonium salt with unreacted primary or secondary aromatic amines. This is more likely to occur if the pH is not sufficiently acidic during the coupling reaction.
-
Products of Nitrous Acid Decomposition: If nitrous acid decomposes before it can react with the dichloroaniline, it can lead to incomplete diazotization and a mixture of unreacted starting materials and by-products.[2]
-
Positional Isomers: Depending on the substitution pattern of the coupling component, the azo coupling may occur at different positions on the aromatic ring, leading to a mixture of isomers.
-
Over-coupling Products: In some cases, the diazonium salt can react with the already formed azo dye, leading to more complex, higher molecular weight impurities.
Q4: How does pH affect the formation of by-products during the azo coupling reaction?
A4: The pH of the coupling reaction is a critical parameter that influences both the reaction rate and the selectivity. The optimal pH depends on the specific coupling component being used:
-
Phenolic Coupling Components: The reaction is typically carried out under mildly alkaline conditions (pH 8-10). This is because the phenoxide ion, formed at higher pH, is a much more powerful coupling component than the neutral phenol. However, excessively high pH can promote the decomposition of the diazonium salt.
-
Aniline Coupling Components: The coupling reaction is generally performed in a mildly acidic medium (pH 4-7). In strongly acidic solutions, the amino group of the aniline is protonated, which deactivates the aromatic ring towards electrophilic attack by the diazonium salt. Conversely, in alkaline conditions, there is an increased risk of forming triazene by-products from the reaction at the nitrogen atom of the aniline.
Q5: Can impurities in the starting materials affect the final product?
A5: Absolutely. The purity of the dichlorinated amine and the coupling component is paramount. Impurities in the starting materials can lead to the formation of a variety of colored by-products that can be very difficult to separate from the desired dye, impacting the final color and performance properties of the product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final dye | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Incomplete diazotization due to insufficient acid or premature decomposition of nitrous acid. 3. Incorrect pH during the coupling reaction. | 1. Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C using an ice-salt bath. 2. Ensure a sufficient excess of strong acid is used in the diazotization step. Add the sodium nitrite solution slowly and sub-surface to the acidic amine solution to ensure rapid mixing and reaction. The addition of urea or sulfamic acid after diazotization can quench excess nitrous acid and prevent side reactions. 3. Carefully monitor and adjust the pH of the coupling reaction to the optimal range for the specific coupling component being used. |
| Off-color or dull shade of the final dye | 1. Presence of colored by-products from impure starting materials. 2. Formation of positional isomers or over-coupling products. 3. Formation of triazene by-products. | 1. Use highly purified starting materials. Recrystallize or distill the dichlorinated amine and coupling component if necessary. 2. Optimize the stoichiometry of the reactants. A slight excess of the coupling component can sometimes minimize over-coupling. The choice of solvent and temperature can also influence the regioselectivity of the coupling reaction. 3. Ensure the pH of the coupling reaction is in the appropriate range to favor C-coupling over N-coupling (formation of triazenes). For aniline coupling components, maintain a mildly acidic pH. |
| Poor solubility of the isolated dye | 1. Presence of insoluble impurities or by-products. 2. Incorrect pH during isolation, leading to precipitation of a less soluble form of the dye. | 1. Purify the crude dye by recrystallization from an appropriate solvent or by washing with a solvent that selectively dissolves the impurities. 2. Adjust the pH of the solution before filtration to ensure the dye is in its most soluble form for purification, and then adjust the pH to precipitate the purified dye. |
| Evolution of a brown gas during diazotization | Decomposition of nitrous acid into nitrogen oxides. | This indicates that the temperature is too high or the concentration of sodium nitrite is too localized. Ensure efficient cooling and stirring, and add the sodium nitrite solution slowly and below the surface of the reaction mixture. |
Data Presentation: Illustrative Effect of Reaction Conditions on By-product Formation
The following tables provide illustrative data on how variations in reaction conditions can impact the formation of by-products during the synthesis of a hypothetical dichlorinated azo dye. Note: This data is for educational purposes to demonstrate trends and should not be considered as actual experimental results.
Table 1: Illustrative Effect of Temperature on Dichlorophenol By-product Formation
| Diazotization Temperature (°C) | Yield of Desired Azo Dye (%) | Dichlorophenol By-product (%) |
| 0-5 | 95 | < 1 |
| 10 | 88 | 5 |
| 15 | 75 | 12 |
| 20 | 60 | 25 |
Table 2: Illustrative Effect of pH on Triazene By-product Formation (with an Aniline Coupling Component)
| Coupling Reaction pH | Yield of Desired Azo Dye (%) | Triazene By-product (%) |
| 4.0 | 85 | 8 |
| 5.0 | 94 | 2 |
| 6.0 | 92 | 4 |
| 7.0 | 80 | 15 |
Experimental Protocols
Detailed Methodology for the Synthesis of a Dichlorinated Azo Dye (Exemplary Protocol)
This protocol describes the synthesis of a dichlorinated azo dye using 2,5-dichloroaniline as the diazo component and 2,4-dichlorophenol as the coupling component.
Materials:
-
2,5-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
2,4-dichlorophenol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
-
Distilled Water
Procedure:
Part 1: Diazotization of 2,5-dichloroaniline
-
In a 250 mL beaker, dissolve 1.62 g (0.01 mol) of 2,5-dichloroaniline in 5 mL of concentrated HCl and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2,5-dichloroaniline solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The addition should be made below the surface of the liquid.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C.
-
Add a small amount of urea (approximately 0.1 g) and stir for 5 minutes to decompose any excess nitrous acid. The resulting solution is the diazonium salt, which should be used immediately.
Part 2: Azo Coupling with 2,4-dichlorophenol
-
In a 500 mL beaker, dissolve 1.63 g (0.01 mol) of 2,4-dichlorophenol in 20 mL of 10% (w/v) sodium hydroxide solution.
-
Cool this solution to 5-10 °C in an ice bath with stirring.
-
Slowly add the freshly prepared diazonium salt solution to the cold 2,4-dichlorophenol solution over 20-30 minutes with vigorous stirring. Maintain the temperature below 10 °C.
-
A colored precipitate of the azo dye will form.
-
After the addition is complete, continue stirring the mixture for 30 minutes in the ice bath to ensure the reaction goes to completion.
-
Check the pH of the solution; it should be alkaline (pH 8-10). If necessary, add a small amount of 10% NaOH solution.
Part 3: Isolation and Purification of the Dichlorinated Azo Dye
-
Add a saturated sodium chloride solution to the reaction mixture to "salt out" the dye, which decreases its solubility and promotes precipitation.
-
Filter the precipitated dye using a Buchner funnel and wash the filter cake with a small amount of cold, saturated NaCl solution to remove excess base and other water-soluble impurities.
-
Wash the filter cake with a small amount of cold water to remove the salt.
-
Dry the purified dichlorinated azo dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
Experimental Workflow for Dichlorinated Azo Dye Synthesis
Caption: Workflow for dichlorinated azo dye synthesis.
Logical Relationship for Troubleshooting Low Yield
References
Technical Support Center: Enhancing the Quantum Yield of Pyrazolone-Based Dyes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the quantum yield of pyrazolone-based fluorescent dyes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis, characterization, and application of pyrazolone-based dyes.
Q1: Why is the observed quantum yield of my newly synthesized pyrazolone dye unexpectedly low?
A1: A low quantum yield (QY) can stem from several factors related to the dye's intrinsic properties and its environment. The overall QY is a ratio of photons emitted to photons absorbed, and any process that competes with fluorescence will lower this value.[1][2]
-
Molecular Structure: The fundamental structure of the dye is the primary determinant of its photophysical properties.[1]
-
Lack of Rigidity: Molecules with flexible components or rotatable bonds can lose energy through non-radiative pathways like vibrations or torsional motion, reducing fluorescence.[3] Conformationally restrained structures often exhibit higher quantum yields.[4]
-
Inefficient Intramolecular Interactions: For some pyrazolone analogs, the ability to form intramolecular hydrogen bonds is crucial for inducing fluorescence.[5] The absence of such stabilizing interactions can lead to non-fluorescent compounds.[5]
-
-
Environmental and External Factors:
-
Solvent Mismatch: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly influence the excited state of the dye, altering the QY.[1][6]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can form non-fluorescent aggregates (dimers or excimers), which causes the QY to decrease. This is a common issue with planar aromatic dyes.
-
-
Experimental Error: Inaccurate measurements can lead to an apparent low QY. This can be caused by issues with the reference standard, incorrect instrument settings, or inner filter effects due to high sample absorbance.[7]
Q2: My pyrazolone dye fluoresces well in an organic solvent like DMSO but shows very low quantum yield in aqueous solutions. What is the cause and how can I fix it?
A2: This is a common and significant challenge. The dramatic drop in fluorescence in water is typically due to two main factors:
-
Solvent Polarity Effects: Water is a highly polar, protic solvent. Strong interactions between water molecules and the dye can stabilize non-emissive excited states or provide pathways for non-radiative decay.[6] Some pyrazoline derivatives have been shown to exhibit significantly higher quantum yields in DMSO compared to water.[8]
-
Aggregation: Pyrazolone dyes, often containing hydrophobic aromatic rings, tend to aggregate in aqueous media to minimize their contact with water. This aggregation leads to severe fluorescence quenching.
Troubleshooting Strategies:
-
Modify the Solvent: If your application allows, try using a mixed solvent system (e.g., water/DMSO or water/ethanol) to decrease the polarity and reduce aggregation.
-
Structural Modification of the Dye:
-
Introduce bulky, sterically hindering groups to the pyrazolone scaffold. This can disrupt π-π stacking and prevent aggregation.
-
Incorporate hydrophilic moieties (e.g., sulfonate, carboxylate, or polyethylene glycol chains) to improve water solubility and reduce the tendency to aggregate.
-
-
Use Surfactants or Encapsulating Agents: In some cases, incorporating the dye into micelles (using surfactants like SDS or Triton X-100) or host molecules (like cyclodextrins) can shield it from water and prevent aggregation, restoring fluorescence.
Q3: I am observing inconsistent quantum yield values in my experiments. What are the most common sources of error in QY measurement?
A3: Reproducibility is key in quantum yield determination. Inconsistencies often arise from subtle experimental errors. The comparative method, while robust, requires careful attention to detail.[9][10]
-
Inner Filter Effects: This is one of the most common errors. If the solution's absorbance is too high (typically > 0.1), the excitation light will be attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other dye molecules.[9] Solution: Always work with very dilute solutions. The absorbance at the excitation wavelength should be kept below 0.1, and ideally below 0.05.[1][7]
-
Improper Reference Standard: The choice of the reference standard is critical.
-
The standard should absorb at the same wavelength you are using to excite your sample.[1]
-
Its emission spectrum should be in a similar region to your sample to minimize wavelength-dependent biases in the detector.
-
The QY of the standard must be well-documented and accurate for the solvent you are using.
-
-
Instrument Settings: All measurements for the sample and the reference must be performed under identical conditions (e.g., excitation/emission slit widths, integration time, detector voltage).
-
Solvent Purity and Cuvette Cleanliness: Use only spectroscopy-grade solvents and ensure cuvettes are scrupulously clean to avoid interference from fluorescent impurities.[1]
Quantitative Data Summary
The quantum yield of pyrazolone derivatives is highly dependent on their chemical structure and the solvent environment. The following table summarizes photophysical data for a set of pyrazoline dyes, illustrating the significant impact of substituents and solvent choice.
| Compound ID | Substituent (N-2 Phenyl Ring) | Substituent (C-5 Phenyl Ring) | Solvent | Quantum Yield (Φf) | Reference |
| P1 | -OCH3 | -OCH3 | DMSO | 0.45 | [8] |
| P5 | -NO2 | -OCH3 | DMSO | 0.44 | [8] |
| P7 | -NO2 | -H | DMSO | 0.65 | [8] |
| P8 | -NO2 | -Cl | DMSO | 0.44 | [8] |
| P1 | -OCH3 | -OCH3 | Water | Trace amounts | [8] |
| P7 | -NO2 | -H | Water | Trace amounts | [8] |
Data extracted from a study on pyrazoline behavior, highlighting significantly higher quantum yields in DMSO compared to water.[8]
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol describes the most common method for measuring the fluorescence quantum yield (Φf) of a sample by comparing it to a well-characterized reference standard.[9][10]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Fluorometer)
-
Matched 10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Spectroscopy-grade solvents
-
Reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.5 M H₂SO₄)
-
Your pyrazolone dye sample
-
Volumetric flasks and micropipettes
2. Procedure:
-
Step 1: Select the Reference Standard and Excitation Wavelength. Choose a standard that absorbs light at the same wavelength as your sample.[1] The excitation wavelength (λ_ex) should be a wavelength where both the sample and the standard have non-zero absorbance.
-
Step 2: Prepare a Series of Dilute Solutions.
-
Prepare stock solutions of your sample and the reference standard in the same solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard, ensuring the absorbance values at λ_ex are within the range of ~0.02 to 0.1.[9] A solvent-only blank is also required.
-
-
Step 3: Measure Absorbance.
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution (including the blank) at the chosen excitation wavelength (λ_ex).
-
-
Step 4: Measure Fluorescence Emission.
-
Using the fluorometer, record the fluorescence emission spectrum for each solution.
-
Crucially, use the same instrument settings (e.g., λ_ex, slit widths) for all measurements of both the sample and the standard.
-
Record the emission spectrum over a range that captures the entire fluorescence band.
-
-
Step 5: Process the Data.
-
For each recorded spectrum, integrate the area under the fluorescence emission curve to get the integrated fluorescence intensity (I).
-
Correct the absorbance values by subtracting the absorbance of the solvent blank.
-
-
Step 6: Plot the Data and Calculate the Quantum Yield.
-
For both the sample and the reference standard, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).
-
Perform a linear regression for each data set. The slope of this line is the gradient (Grad). The plot should be linear, confirming the absence of inner filter effects.[9]
-
Calculate the quantum yield of your sample (Φ_sample) using the following equation:
Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
Where:
-
Φ_ref is the known quantum yield of the reference standard.
-
Grad_sample is the gradient from the plot for your sample.
-
Grad_ref is the gradient from the plot for the reference standard.
-
n_sample is the refractive index of the sample's solvent.
-
n_ref is the refractive index of the reference's solvent. (If the same solvent is used, this term cancels out).
-
Visual Guides: Workflows and Concepts
Troubleshooting Low Quantum Yield
The following workflow provides a systematic approach to diagnosing and addressing low quantum yield in pyrazolone-based dyes.
Caption: A workflow for troubleshooting low quantum yield measurements.
Key Factors Influencing Quantum Yield
This diagram illustrates the primary factors that determine the fluorescence quantum yield of a pyrazolone dye.
Caption: Factors governing the quantum yield of fluorescent dyes.
References
- 1. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 2. horiba.com [horiba.com]
- 3. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole, Imidazole, and Isoindolone Dipyrrinone Analogs: pH Dependent Fluorophores that Red-Shift Emission Frequencies in Basic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Controlling Tautomeric Equilibrium in Pyrazolone Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and understanding the tautomeric equilibrium of pyrazolone dyes.
Troubleshooting Guides
Issue 1: Unexpected Color Changes in Different Solvents
Question: My pyrazolone dye exhibits different colors when dissolved in different solvents. Why is this happening and how can I control it?
Answer: This phenomenon is likely due to a shift in the tautomeric equilibrium of your pyrazolone dye. Pyrazolones can exist in three main tautomeric forms: the keto (CH), enol (OH), and amino (NH) forms. Each tautomer has a unique electronic configuration and thus a different absorption spectrum, leading to different colors. The equilibrium between these forms is highly sensitive to the solvent environment.[1][2][3]
Troubleshooting Steps:
-
Identify the Predominant Tautomers: Use spectroscopic methods like NMR and UV-Vis to identify which tautomeric forms are present in each solvent.
-
Correlate Solvent Polarity with Tautomeric Form:
-
Control the Equilibrium: To maintain a consistent color, use a single solvent system for your experiments. If you need to favor a specific tautomer, choose the solvent accordingly. For example, to favor the hydrazo tautomer of some azo pyrazolone dyes, a polar solvent like ethanol can be used.[4]
Issue 2: Complex or Ambiguous NMR Spectra
Question: The ¹H or ¹³C NMR spectrum of my pyrazolone dye is very complex, showing more signals than expected. How can I interpret this?
Answer: A complex NMR spectrum is a strong indication that your sample exists as a mixture of tautomers in the NMR solvent used. Since each tautomer is a distinct chemical entity, it will have its own set of NMR signals. If the exchange between tautomers is slow on the NMR timescale, you will see separate signals for each form.
Troubleshooting Steps:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of tautomeric interconversion, leading to sharper, more resolved signals for each tautomer.
-
Solvent Study: Run NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to see how the equilibrium shifts. This can help you assign signals to specific tautomers. For example, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer in nonpolar solvents like CDCl₃ or C₆D₆, but as monomers in DMSO-d₆.
-
Use of "Fixed" Derivatives: Synthesize methylated or acylated derivatives to "lock" the pyrazolone in a specific tautomeric form (e.g., O-methylated for the OH form, N-methylated for the NH form). The NMR spectra of these fixed derivatives can then be used as references to identify the signals of the corresponding tautomers in your mixture.
-
2D NMR Spectroscopy: Techniques like HSQC and HMBC can help in assigning the complex signals by showing correlations between protons and carbons.
-
Specific Coupling Constants: The geminal ²J[pyrazole C-4, H-3(5)] spin coupling constant can help differentiate between tautomers. Values of approximately 9–11 Hz are characteristic of the OH and CH forms, while a reduced coupling of 4–5 Hz is observed for the NH form.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to control the tautomeric equilibrium in pyrazolone dyes?
A1: The primary strategies involve modifying the chemical structure and controlling the experimental conditions:
-
Substituent Effects: Introducing electron-donating groups (e.g., -NH₂, -OH, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) at different positions on the pyrazolone ring can stabilize one tautomer over another.
-
Solvent Selection: As detailed in the troubleshooting guide, the polarity and hydrogen-bonding capability of the solvent have a strong influence on the equilibrium.
-
pH Control: Adjusting the pH of the solution can protonate or deprotonate the pyrazolone dye, thereby favoring a specific tautomeric form.[6] For instance, pH titration can be used to shift the equilibrium between azo and hydrazone forms of certain disperse yellow dyes.[6]
-
Temperature: Changing the temperature can shift the equilibrium, although this effect is often less pronounced than solvent or substituent effects.
Q2: How can I experimentally determine the ratio of tautomers in my sample?
A2: The most common method is NMR spectroscopy . By integrating the signals corresponding to each tautomer, you can determine their relative concentrations. For this to be accurate, the exchange between tautomers must be slow on the NMR timescale, which can often be achieved at low temperatures.
Q3: Can I predict the dominant tautomer of a new pyrazolone dye?
A3: While challenging, you can make an educated prediction based on:
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the relative energies of the different tautomers in the gas phase or in various solvents, helping to predict the most stable form.[2][7]
-
Analogous Structures: By comparing the structure of your new dye to known pyrazolones from the literature, you can infer the likely predominant tautomer under similar conditions.
Q4: Does the tautomeric form in the solid state reflect the form in solution?
A4: Not necessarily. The predominant tautomer in the solid state is often determined by crystal packing forces and intermolecular interactions, such as hydrogen bonding. In solution, the interactions with the solvent molecules become the dominant factor. It is common for a pyrazolone to exist as one tautomer in the crystalline state and as a mixture of tautomers in solution.[7] X-ray crystallography is the definitive method for determining the tautomeric form in the solid state.
Data Presentation
Table 1: Influence of Solvent on the Tautomeric Equilibrium of Selected Pyrazolone Dyes
| Pyrazolone Derivative | Solvent | Predominant Tautomer(s) | Reference |
| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl₃, C₆D₆ | OH-form (dimers) | |
| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one | DMSO-d₆ | OH-form (monomers) | |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Gas Phase & Solution | CH form is predominant | [2] |
| Edaravone | DMSO | NH-form and CH-form | [1] |
| Edaravone | CHCl₃ | CH-form | [1] |
Experimental Protocols
Protocol 1: NMR Analysis of Tautomeric Equilibrium
Objective: To identify and quantify the tautomeric forms of a pyrazolone dye in a given solvent.
Materials:
-
Pyrazolone dye sample
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the pyrazolone dye and dissolve it in a known volume of the desired deuterated solvent in an NMR tube.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Observe the number of signals and their complexity.
-
Low-Temperature Spectra (if necessary): If the room temperature spectrum shows broad signals or fewer signals than expected, cool the sample down in the NMR spectrometer in decrements of 10-20°C and acquire a spectrum at each temperature. Continue until sharp, well-resolved signals for all tautomers are observed.
-
¹³C and 2D NMR: Acquire a ¹³C NMR spectrum and, if needed, 2D correlation spectra (e.g., HSQC, HMBC) to aid in the assignment of signals to the correct tautomeric structures.
-
Quantification: In the spectrum where the signals for the different tautomers are well-resolved, integrate the signals corresponding to each tautomer. The ratio of the integrals will give the ratio of the tautomers.
Protocol 2: UV-Vis Spectroscopic Analysis of pH-Dependent Tautomerism
Objective: To investigate the effect of pH on the tautomeric equilibrium of a pyrazolone dye.
Materials:
-
Pyrazolone dye stock solution
-
Buffer solutions of varying pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Series of pH-Adjusted Samples: Prepare a series of solutions with the same concentration of the pyrazolone dye but in different buffer solutions covering a wide pH range.
-
Acquire UV-Vis Spectra: For each sample, record the UV-Vis absorption spectrum.
-
Analyze Spectral Changes: Look for changes in the position (λmax) and intensity of the absorption bands as a function of pH. The appearance or disappearance of bands, or the presence of an isosbestic point, indicates a shift in the tautomeric equilibrium.
-
Determine pKa: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The resulting titration curve can be used to determine the pKa of the tautomeric interconversion.
Visualizations
Tautomeric Equilibrium of Pyrazolone
Caption: The three main tautomeric forms of pyrazolone dyes.
Troubleshooting Workflow for Complex NMR Spectra
Caption: A decision-making workflow for interpreting complex NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Pyrazolone Azo Dyes
High-Performance Liquid Chromatography (HPLC) stands as a highly specific and sensitive analytical method for the determination of pyrazolone azo dyes in various matrices, including food, beverages, and pharmaceutical products.[1] The validation of these HPLC methods is crucial to ensure reliable and accurate quantification. This guide provides a comparative overview of different validated reversed-phase HPLC (RP-HPLC) methods for the analysis of these synthetic colorants, with a focus on Tartrazine (FD&C Yellow 5) as a primary example.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific pyrazolone dye, the sample matrix, and the desired performance characteristics. The most common approach utilizes a reversed-phase system, typically with a C18 column, due to the polar nature of dyes like tartrazine, which allows for rapid elution and good separation.[1] The following table summarizes the key parameters and performance data from several validated methods.
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate | Detector | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Tartrazine (TAR) & Auramine O | Waters Shield C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 19 mM Ammonium Acetate (86:14 v/v), Isocratic | 1.2 mL/min | PDA (300-650 nm) | 0.999 (TAR) | 0.0325 µg/mL (TAR) | Not Specified | 99.0 - 100.7 (TAR) | < AOAC limits | [2][3] |
| Tartrazine & Sunset Yellow | Hypersil MOS C8 (250 x 4.6 mm, 5 µm) | Gradient: (I) Phosphate Buffer pH 8.0; (II) Acetonitrile:Methanol (1:4) | Not Specified | UV-VIS (470 nm) | Validated | Validated | Validated | Validated | Validated | [4] |
| Pyrazolone Derivative | Luna C18 (250 x 4.8 mm, 5 µm) | Acetonitrile : Water (90:10 v/v) | 0.8 mL/min | UV (237 nm) | Validated (0.5-50 ppm) | Not Specified | Not Specified | Validated | 0.3 | [5] |
| Pyrazoline Derivative | Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | 0.1% Trifluoroacetic Acid : Methanol (20:80 v/v) | 1.0 mL/min | DAD (206 nm) | 0.998 (50-150 µg/mL) | 4 µg/mL | 15 µg/mL | Validated | < 2.0 | [6] |
Experimental Protocols
The validation of an analytical method ensures its suitability for the intended purpose.[2] Protocols are typically designed in accordance with International Conference on Harmonisation (ICH) guidelines.[2][7]
1. Sample Preparation (General Protocol for Beverages)
A common sample preparation method for analyzing dyes in beverages is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1] For simpler matrices, a direct analysis after filtration and degassing is often sufficient.
-
Degassing: Degas liquid samples, such as soft drinks, for approximately 10 minutes using an ultrasonic bath.[4]
-
pH Adjustment: Adjust the sample pH to a suitable value (e.g., 6.5) using a dilute acid or base solution.[4]
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
2. Chromatographic Conditions: Method for Tartrazine Analysis
This protocol is based on a validated method for the simultaneous determination of Tartrazine and Auramine O.[2][3]
-
Column: Waters Shield C18 (250 mm x 4.6 mm i.d., 5 µm particle size).[2][3]
-
Mobile Phase: An isocratic mixture of acetonitrile and 19 mM ammonium acetate (86:14 v/v).[2][3]
-
Detection: Photo-Diode Array (PDA) detector, monitoring a range of 300-650 nm.[2][3]
-
Injection Volume: 20 µL.
3. Method Validation Protocol
The following parameters are assessed to validate the analytical method according to ICH guidelines.[2][7]
-
Linearity: Prepare a series of standard solutions of the analyte at different concentrations (e.g., 5 to 150 µg/mL).[6] Inject each concentration and plot the peak area response against the concentration. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking a blank sample matrix with the analyte at known concentrations (typically 80%, 100%, and 120% of the expected level). The accuracy is expressed as the percentage recovery. Acceptable recovery is often between 98-102%.[8]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze multiple replicates (n=6) of a sample at a single concentration on the same day, with the same equipment and analyst.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days with different analysts or equipment to assess the method's ruggedness.[9]
-
The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.[6][7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N ratio of 3:1, while LOQ is determined at a ratio of 10:1.[7] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug is exposed to acid, base, oxidation, and heat to ensure that degradation product peaks do not interfere with the main analyte peak.[10]
Visualizing the HPLC Method Validation Workflow
The logical flow of validating an HPLC method, from initial development to its application in routine analysis, is a structured process. It ensures that the method is reliable, reproducible, and fit for its intended purpose.
Caption: Workflow for HPLC Analytical Method Validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. pharmtech.com [pharmtech.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolone Azo Dyes in Electrically-Driven Field-Induced Droplet Splitting (EFDs): A Comparative Performance Guide
In the rapidly advancing field of reflective displays, Electrically-driven Field-induced Droplet Splitting (EFDs) technology offers a promising alternative with its low power consumption, high reflectivity, and fast switching speeds. Central to the performance of EFDs is the colored oil layer, where the choice of dye significantly impacts the electro-optical properties and device longevity. Among the various classes of dyes, pyrazolone azo dyes have emerged as a compelling option, offering bright colors and robust performance. This guide provides a comparative analysis of the performance of different pyrazolone azo dyes in EFDs, supported by experimental data and detailed protocols.
Performance Comparison of Pyrazolone Azo Dyes
The efficacy of a pyrazolone azo dye in an EFD is determined by a range of performance metrics. Key among these are the electro-optical response time, contrast ratio, operational stability, and color purity. Below is a summary of quantitative data for representative pyrazolone azo dyes.
| Dye Type | Structure | Switching Speed (ms) | Aperture Ratio (%) | Threshold Voltage (V) | Light Stability (under accelerated conditions) | Reference |
| Novel Yellow Pyrazolone Azo Dye | Long alkyl chain substituted | 17.8 | 68.5 | 24 | 240 h | [1] |
| Monoazo Pyrazolone-1 | - | Not Reported | Not Reported | Not Reported | Minimal color change (ΔE = 2.0) after 20h irradiation | [2] |
| Bisazo Pyrazolone-2 | - | Not Reported | Not Reported | Not Reported | Slight color change (ΔE = 3.7) after 20h irradiation | [2] |
Key Observations:
-
The novel yellow pyrazolone azo dye with a long alkyl chain demonstrates excellent all-around performance with a fast switching speed, high aperture ratio, and good light stability.[1] The introduction of a long alkyl chain is credited with improving its solubility in the non-polar EFD solvent.[1]
-
In terms of photostability, the monoazo pyrazolone dye (Pyrazolone-1) exhibits superior performance over its bisazo counterpart (Pyrazolone-2), showing a smaller color change after accelerated irradiation.[2]
-
While specific electro-optical performance data for the monoazo and bisazo pyrazolone dyes are not provided in the compared study, the change in backflow time after irradiation suggests that the dye structure and its stability have a significant impact on the overall device reliability.[2]
Experimental Protocols
The synthesis and evaluation of pyrazolone azo dyes for EFD applications involve a series of well-defined steps.
I. General Synthesis of Pyrazolone Azo Dyes
The synthesis of pyrazolone azo dyes typically follows a diazotization and coupling reaction.[3][4][5]
1. Diazotization of an Aromatic Amine:
- An aromatic amine is dissolved in a mixture of hydrochloric acid and water.
- The solution is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
2. Coupling Reaction:
- The prepared diazonium salt solution is slowly added to a solution of a pyrazolone derivative (the coupling component) dissolved in a suitable solvent, often in the presence of a base like sodium acetate.
- The reaction mixture is stirred for a specific period to allow for the coupling reaction to complete.
- The resulting precipitated dye is then filtered, washed thoroughly with water, and dried.
3. Purification:
- The crude dye can be further purified by recrystallization from an appropriate solvent to achieve the desired purity for EFD applications.
II. Preparation of Colored EFD Oil
-
The synthesized pyrazolone azo dye is dissolved in a non-polar solvent to create the colored oil. The concentration of the dye is optimized to achieve the desired optical density.
III. Evaluation of Electro-Optical Performance
-
Switching Speed: The time taken for the colored oil to move and open or close the pixel aperture upon the application or removal of a voltage is measured using a high-speed camera or a photodiode.
-
Aperture Ratio: The percentage of the pixel area that is opened when a voltage is applied is determined through image analysis of the pixel in its 'on' state.
-
Threshold Voltage: The minimum voltage required to initiate the movement of the colored oil is recorded.
-
Light Stability: The colored oil or the fabricated EFD device is exposed to accelerated light irradiation (e.g., using a xenon lamp) for an extended period. The change in color (ΔE) and absorbance is measured at regular intervals to assess the photostability of the dye.[2]
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical comparison of the dyes, the following diagrams are provided.
Caption: Experimental workflow for evaluating pyrazolone azo dyes in EFDs.
Caption: Logical relationship for comparing the performance of pyrazolone azo dyes.
Mechanism of Action in EFDs
The fundamental principle of an EFD involves the manipulation of a colored oil layer within a pixel by an electric field. The pyrazolone azo dye, dissolved in a non-polar oil, is responsible for imparting color to the pixel.
Caption: Operating principle of a pyrazolone azo dye in an EFD pixel.
In the "OFF" state (no voltage applied), the colored oil containing the pyrazolone azo dye forms a continuous film, covering the pixel area and giving it a specific color. When a voltage is applied ("ON" state), the electric field causes the oil to rapidly contract into a small droplet, revealing the white substrate underneath and making the pixel appear transparent or white. The fast and reversible transition between these two states enables the display of images and video. The chemical structure and properties of the pyrazolone azo dye directly influence the speed of this transition, the stability of the oil film, and the vividness and durability of the color.
References
A Comparative Guide to Cross-Validation of Spectroscopic Data for Einecs 282-346-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the analysis of Einecs 282-346-4, a pyrazolone azo dye, with a focus on the critical role of cross-validation in developing robust analytical models. While specific experimental datasets for this compound are not publicly available, this guide utilizes typical data for similar azo dyes to present a realistic and practical overview of the methodologies.
This compound, identified as 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonic acid, compound with N,N'-diphenylguanidine (1:2), is a complex organic molecule. Spectroscopic techniques are essential for its characterization, quantification, and quality control. Cross-validation is a vital statistical method for assessing how the results of a statistical analysis will generalize to an independent data set.[1][2]
Spectroscopic Profiling of Pyrazolone Azo Dyes
Spectroscopic analysis of azo dyes typically involves UV-Vis, FTIR, and NMR techniques to elucidate their structural and quantitative properties.[3][4][5]
-
UV-Vis Spectroscopy: Azo dyes exhibit strong absorption bands in the visible region (around 400-600 nm) due to the π-π* transitions of the azo group and associated chromophores.[6] Additional bands can be observed in the UV region (250-350 nm).[3] The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent and pH.[1]
-
FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational bands for a pyrazolone azo dye like this compound would include N=N stretching (around 1450-1480 cm⁻¹), C=O stretching of the pyrazolone ring, and SO₃ stretching from the sulfonate groups.[1][2][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation of azo dyes, helping to confirm the identity and purity of the compound.[8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
1. UV-Vis Spectroscopic Analysis
-
Objective: To determine the concentration of this compound in a solution using a calibration curve.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the dye is soluble and stable (e.g., ethanol, water, or DMSO).[3]
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[10]
-
Spectral Acquisition:
-
Data Analysis: Identify the λmax. Create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.[10]
-
2. FTIR Spectroscopic Analysis
-
Objective: To identify the functional groups of this compound.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid dye with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR-FTIR accessory for direct measurement of the solid powder.[13]
-
Spectral Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[14]
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[15]
-
Cross-Validation of a UV-Vis Calibration Model
To ensure a calibration model is robust and predictive, it should be validated. Cross-validation is a powerful technique for this purpose, especially when the dataset is limited.[1][2][16]
Hypothetical Case Study: A calibration model for this compound in ethanol is built using 10 standard solutions. We will use k-fold cross-validation (k=5) to assess its predictive performance.
Methodology: 5-Fold Cross-Validation
-
The 10 data points (concentration and corresponding absorbance) are randomly shuffled.
-
The dataset is split into 5 equal-sized folds (2 data points each).
-
The model is trained on 4 folds (8 data points) and tested on the remaining fold (2 data points).
-
This process is repeated 5 times, with each fold being used as the test set once.
-
The prediction errors from each iteration are collected to calculate a robust estimate of the model's performance.
Table 1: Hypothetical UV-Vis Data for this compound
| Sample ID | Concentration (mg/L) | Absorbance at λmax |
| 1 | 1.0 | 0.105 |
| 2 | 2.0 | 0.210 |
| 3 | 3.0 | 0.315 |
| 4 | 4.0 | 0.420 |
| 5 | 5.0 | 0.525 |
| 6 | 6.0 | 0.630 |
| 7 | 7.0 | 0.735 |
| 8 | 8.0 | 0.840 |
| 9 | 9.0 | 0.945 |
| 10 | 10.0 | 1.050 |
Table 2: 5-Fold Cross-Validation Results
| Fold (Test Set) | Training Data (Samples) | Test Data (Samples) | Predicted Absorbance | Actual Absorbance | Squared Error |
| 1 | 3-10 | 1, 2 | 0.104, 0.209 | 0.105, 0.210 | 0.000002 |
| 2 | 1, 2, 5-10 | 3, 4 | 0.316, 0.421 | 0.315, 0.420 | 0.000002 |
| 3 | 1-4, 7-10 | 5, 6 | 0.524, 0.629 | 0.525, 0.630 | 0.000002 |
| 4 | 1-6, 9, 10 | 7, 8 | 0.736, 0.841 | 0.735, 0.840 | 0.000002 |
| 5 | 1-8 | 9, 10 | 0.944, 1.049 | 0.945, 1.050 | 0.000002 |
| - | - | - | - | RMSECV | ~0.001 |
RMSECV (Root Mean Square Error of Cross-Validation) is a measure of the predictive error of the model.
Alternative Analytical Methods
While UV-Vis spectroscopy is excellent for quantification, other methods provide complementary information.
Table 3: Comparison of Analytical Methods for this compound
| Technique | Primary Use | Advantages | Limitations | Cross-Validation Application |
| UV-Vis Spectroscopy | Quantification | High sensitivity, simple, low cost | Low specificity, matrix interference | Validating calibration models for concentration prediction. |
| FTIR Spectroscopy | Structural ID, Quantification | High specificity for functional groups | Lower sensitivity for quantification | Validating multivariate calibration models (e.g., PLS) for complex mixtures.[14] |
| NMR Spectroscopy | Structural Elucidation | Unambiguous structure determination | Low sensitivity, expensive, complex data | Not typically used for building predictive quantitative models. |
| HPLC | Separation & Quantification | High specificity and sensitivity | More complex, higher cost | Validating the accuracy of the spectroscopic method. |
Visualizing the Workflow
References
- 1. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 4. bohrium.com [bohrium.com]
- 5. Multinuclear NMR of Azo Dyes and Their Metal Complexes | Semantic Scholar [semanticscholar.org]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
A Comparative Analysis of the Toxicological Profiles of Azo Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicological profiles of various azo dyes. It summarizes key experimental data, details methodologies for crucial assays, and visualizes affected signaling pathways to support informed decisions in research and development.
Azo dyes represent the largest and most diverse group of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals.[1] Their widespread use, however, raises concerns about their potential toxicological effects on human health and the environment.[2][3] The toxicity of azo dyes is often linked to their metabolic breakdown into potentially carcinogenic aromatic amines.[4] This guide offers a comparative look at the toxicological profiles of several common azo dyes, focusing on cytotoxicity, genotoxicity, and the underlying molecular mechanisms.
Comparative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of selected azo dyes. It is important to note that direct comparison can be challenging due to variations in experimental models, cell lines, and exposure durations.
Table 1: Acute Toxicity (LD50) of Selected Azo Dyes
| Dye | CAS Number | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Tartrazine | 1934-21-0 | Rat | Oral | >2000 | [5] |
| Congo Red | 573-58-0 | Not Specified | Not Specified | 250-2000 | [2] |
| Methyl Red | 493-52-7 | Not Specified | Not Specified | Not Available | [6][7] |
| Sudan I | 842-07-9 | Not Specified | Not Specified | Not Available | [2] |
| Acid Red 26 | 3761-53-3 | Not Specified | Intraperitoneal | Moderately Toxic | [8][9] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes
| Dye | Cell Line | Exposure Time | IC50 (µM) | Reference(s) |
| Methyl Orange | Glioblastoma (GB1B) | 3 days | 26.47 | [10] |
| Methyl Orange | Glioblastoma (GB1B) | 7 days | 13.88 | [10] |
| Sudan I | Glioblastoma (GB1B) | 3 days | 60.86 | [10] |
| Sudan I | Glioblastoma (GB1B) | 7 days | 12.48 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of toxicological data. Below are protocols for key assays used to evaluate the cytotoxicity and genotoxicity of azo dyes.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azo dye and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the dye that causes 50% inhibition of cell viability, can then be determined.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the control and azo dye-treated samples.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).[11]
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay measures the ability of a test substance to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.
Modified Protocol for Azo Dyes:
Due to the nature of azo dyes, a modified Ames test protocol is often required to facilitate their metabolic activation into mutagenic intermediates.[12][13]
-
Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation: Prepare a metabolic activation system (S9 mix) from the liver homogenate of induced rats or hamsters. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance the reduction of the azo bond.[12]
-
Plate Incorporation Assay:
-
Mix the tester strain, the test azo dye at various concentrations, and the S9 mix (with FMN) in molten top agar.
-
Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[12][13]
Signaling Pathways and Molecular Mechanisms
Azo dyes can exert their toxic effects by modulating various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.
Experimental Workflow for Investigating Signaling Pathway Modulation
The following workflow outlines the general steps to investigate the impact of azo dyes on cellular signaling pathways using Western blotting.
Caption: General workflow for Western blot analysis of signaling pathway modulation.
Azo Dye-Induced Modulation of MAPK and PI3K/Akt Signaling
Exposure to certain azo dyes can lead to the generation of reactive oxygen species (ROS), which in turn can activate the MAPK and PI3K/Akt signaling cascades. This activation can have dual roles, either promoting cell survival or inducing apoptosis, depending on the specific dye, its concentration, and the cellular context.
Caption: Azo dye-induced modulation of MAPK and PI3K/Akt signaling pathways.
This guide provides a foundational understanding of the comparative toxicology of azo dyes. The provided data and protocols can serve as a valuable resource for researchers initiating studies in this area. However, it is crucial to acknowledge that the toxicological profiles of azo dyes are highly structure-dependent, and further research is needed to fully characterize the risks associated with the vast array of these compounds used in commerce.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling of genotoxic azo dyes, Sudan I and Sudan II, and their metabolites [morressier.com]
- 10. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bohrium.com [bohrium.com]
- 12. Evaluation of the mutagenicity and toxicity of monoazo dyes in wastewater effluents and sludge supernatants - ProQuest [proquest.com]
- 13. Screening of azo dyes for mutagenicity with Ames/Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Computational Models of Pyrazolone Dye Tautomerism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational models and experimental data for the study of pyrazolone dye tautomerism. It offers detailed experimental protocols and presents quantitative data in clearly structured tables to facilitate the validation of theoretical models.
Pyrazolone dyes are a class of organic compounds known for their vibrant colors and diverse applications, including in pharmaceuticals, food colorants, and photographic materials. A key characteristic of these dyes is their ability to exist in different tautomeric forms, primarily the azo-enol, keto-hydrazone, and a zwitterionic form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and substituents on the pyrazolone ring. Understanding and predicting this tautomeric equilibrium is crucial for controlling the dye's color, stability, and biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the tautomerism of pyrazolone dyes. These models can predict the relative stabilities of different tautomers and their spectroscopic properties. However, the accuracy of these computational models must be validated against experimental data. This guide provides a framework for such validation by comparing published computational results with experimental findings from various analytical techniques.
Workflow for Validation
The process of validating computational models with experimental data for pyrazolone dye tautomerism typically follows a structured workflow. This involves sample preparation and characterization, computational modeling, and a comparative analysis of the results.
assessing the reproducibility of synthesis protocols for 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, a dichlorinated azo dye. Due to the limited availability of direct reproducibility data for this specific compound, this document outlines a generalized synthesis protocol based on established methods for analogous pyrazolone azo dyes. Furthermore, a comparison of reaction conditions for similar syntheses is presented to highlight potential variables influencing reproducibility.
Comparative Synthesis Data
The reproducibility of a synthesis protocol can be influenced by several factors, including reaction temperature, pH, and the purity of starting materials. The following table summarizes typical reaction conditions for the synthesis of similar pyrazolone azo dyes, providing a baseline for assessing the reproducibility of the target compound's synthesis.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Diazotization Temp. | 0-5 °C | 10 °C | 12 °C |
| Coupling Temp. | 15 °C | 20 °C | 25 °C |
| Reaction pH | 4.3 | 4.7 | 5.0 |
| Reported Purity | >99.6wt% | Not specified | Not specified |
| Reported Yield | >90wt% | Not specified | Not specified |
Experimental Protocols
The synthesis of 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid is typically achieved through a two-step diazotization and coupling reaction.
Step 1: Diazotization of 2,5-dichloro-4-sulfanilic acid
-
Dissolve 2,5-dichloro-4-sulfanilic acid in a dilute aqueous solution of sodium carbonate.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5°C.
-
Add this mixture to a chilled solution of hydrochloric acid to form the diazonium salt.
Step 2: Coupling Reaction
-
In a separate vessel, dissolve 3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole in an aqueous alkaline solution.
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the pyrazolone solution while maintaining the temperature and pH.
-
Continue stirring until the coupling reaction is complete, which can be monitored by thin-layer chromatography.
-
The resulting dye is then isolated by filtration, washed, and dried.
Visualizing the Reproducibility Workflow
The following diagram illustrates a typical workflow for assessing the reproducibility of a chemical synthesis protocol.
Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of structurally related pyrazolone dyes, focusing on their anticancer, antimicrobial, and antioxidant properties. The information is compiled from recent scientific literature to aid in the research and development of novel therapeutic agents.
Pyrazolone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The structural diversity of the pyrazolone core allows for a wide range of chemical modifications, leading to compounds with tailored biological effects.[1] This guide will delve into the comparative biological activities of these compounds, supported by experimental data and detailed methodologies.
Anticancer Activity
Pyrazolone derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular pathways crucial for cancer cell proliferation and survival.[1] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
Comparative Anticancer Potency (IC50) of Pyrazolone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolone derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| P7 | A549 (Non-small cell lung cancer) | Not specified, but high activity reported | [6] |
| P11 | A549 (Non-small cell lung cancer) | Not specified, but high activity reported | [6] |
| P7 | NCI-H522 (Non-small cell lung cancer) | Not specified, but high activity reported | [6] |
| P11 | NCI-H522 (Non-small cell lung cancer) | Not specified, but high activity reported | [6] |
| Compound 3 | HCT-116 (Colon cancer) | 8.71 | [7] |
| Compound 3 | MCF-7 (Breast cancer) | 10.63 | [7] |
| 1b | HepG-2 (Liver cancer) | Not specified, but highest selectivity reported | [4] |
| 1b | Hela (Cervical cancer) | Similar to cis-DDP | [4] |
| 1b | A549 (Lung cancer) | 40 - 100 | [4] |
| 3f | MDA-MB-468 (Triple-negative breast cancer) | 14.97 (24h), 6.45 (48h) | [8] |
| Paclitaxel (Reference) | MDA-MB-468 (Triple-negative breast cancer) | 49.90 (24h), 25.19 (48h) | [8] |
| Compound 17c | A549 (Lungs cancer) | 1.22 | |
| Compound 19b | MCF-7 (Breast cancer) | 1.66 | |
| Compound 10 | A549 (Lungs cancer) | 2.2 | [1] |
| Compound 60 | A549, HeLa, MCF7 | 4.63 - 5.54 | [5] |
| Compound 61 | A549, HeLa, MCF7 | 4.63 - 5.54 | [5] |
| Compound 62 | A549, HeLa, MCF7 | 4.63 - 5.54 | [5] |
| 4-bromo-phenyl substituted pyrazole | MCF-7 | 5.8 | [1] |
| 4-bromo-phenyl substituted pyrazole | A549 | 8.0 | [1] |
| 4-bromo-phenyl substituted pyrazole | HeLa | 9.8 | [1] |
Mechanisms of Anticancer Action
Cell Cycle Arrest:
Several pyrazolone derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some compounds have been shown to arrest the cell cycle at the G0/G1 or G2/M phases.[4][6] This disruption of the cell cycle ultimately leads to a halt in proliferation.
References
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fates of Dichlorinated Azo Dyes: A Comparative Guide to Photodegradation Mechanisms
For researchers, scientists, and drug development professionals, understanding the photodegradation pathways of dichlorinated azo dyes is critical for environmental remediation and the development of robust pharmaceutical compounds. This guide provides an objective comparison of photodegradation mechanisms, supported by experimental data, detailed protocols, and visual representations of key processes.
The widespread use of dichlorinated azo dyes in various industries, from textiles to pharmaceuticals, has raised environmental concerns due to their persistence and potential toxicity. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of these recalcitrant compounds. This guide delves into the mechanisms of photodegradation, comparing the efficacy of different AOPs and providing insights into the experimental validation of these processes.
Comparative Performance of Advanced Oxidation Processes
The efficiency of photodegradation is highly dependent on the chosen AOP and the specific structure of the dichlorinated azo dye. Key performance indicators include degradation efficiency, reaction kinetics, and the nature of the resulting byproducts. The following tables summarize quantitative data from various studies, offering a clear comparison of different photodegradation methods.
| Dichlorinated Azo Dye | Advanced Oxidation Process (AOP) | Catalyst | Initial Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | Rate Constant (k) | Reference |
| Reactive Black 5 | UV/TiO₂ | TiO₂ P25 | 50 | 120 | >95 | 0.025 min⁻¹ | [1] |
| Reactive Black 5 | Photo-Fenton | Fe²⁺/H₂O₂ | 100 | 60 | ~98 | 0.041 min⁻¹ | |
| Reactive Black 5 | Ozonation | O₃ | 100 | 30 | >90 | - | [2] |
| Direct Red 81 | UV/TiO₂ | TiO₂ | 20 | 180 | 85 | 0.012 min⁻¹ | [1] |
| Direct Red 81 | Fenton | Fe²⁺/H₂O₂ | 50 | 90 | >90 | - | [3] |
Table 1: Comparison of Degradation Efficiency and Kinetics for Dichlorinated Azo Dyes. This table highlights the high efficiency of AOPs in degrading dichlorinated azo dyes, with Photo-Fenton and UV/TiO₂ processes often achieving over 90% degradation.
| Dichlorinated Azo Dye | Advanced Oxidation Process (AOP) | Major Identified Byproducts | Analytical Method | Reference |
| Reactive Black 5 | UV/TiO₂ | Naphthalenesulfonic acid derivatives, benzene derivatives, inorganic ions (Cl⁻, SO₄²⁻, NO₃⁻) | LC-MS, GC-MS | [4] |
| Reactive Black 5 | Photo-Fenton | Carboxylic acids (oxalic, formic), aromatic amines, phenol | HPLC, GC-MS | |
| Direct Red 81 | UV/TiO₂ | Phthalic acid, 4-aminobenzenesulfonic acid, chlorinated phenols | LC-MS | [1] |
Table 2: Identified Byproducts from the Photodegradation of Dichlorinated Azo Dyes. The analysis of byproducts is crucial for assessing the detoxification efficacy of the treatment process. The formation of smaller, less complex molecules and inorganic ions indicates significant mineralization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of photodegradation studies. Below are representative protocols for key experiments.
Protocol 1: Photocatalytic Degradation using UV/TiO₂
-
Catalyst Suspension Preparation: Suspend a known concentration of TiO₂ (e.g., 1 g/L) in a specific volume of deionized water. Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.
-
Dye Solution Preparation: Prepare a stock solution of the dichlorinated azo dye of a known concentration. Dilute the stock solution to the desired experimental concentration (e.g., 50 mg/L).
-
Photoreactor Setup: Place the dye solution in a photoreactor equipped with a UV lamp (e.g., a mercury lamp with a specific wavelength output). Maintain a constant temperature using a cooling water jacket.
-
Adsorption-Desorption Equilibrium: Stir the dye solution with the TiO₂ catalyst in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Initiation of Photodegradation: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sample Collection: Withdraw aliquots of the solution at regular time intervals.
-
Analysis: Centrifuge or filter the samples to remove the TiO₂ catalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength. Further analysis of byproducts can be performed using techniques like LC-MS or GC-MS.
Protocol 2: Photo-Fenton Degradation
-
Reaction Setup: In a reactor, add a specific volume of the dichlorinated azo dye solution of known concentration.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.8-3.5) using dilute H₂SO₄ or NaOH.
-
Addition of Fenton's Reagent: Add a predetermined concentration of a ferrous salt (e.g., FeSO₄·7H₂O) to the solution, followed by the addition of hydrogen peroxide (H₂O₂).
-
Initiation of Reaction: For the photo-Fenton process, irradiate the solution with a UV or visible light source. For the Fenton process, the reaction proceeds in the dark.
-
Sample Collection and Quenching: Withdraw samples at different time intervals and immediately quench the reaction by adding a suitable agent (e.g., a strong base to raise the pH or a scavenger for hydroxyl radicals) to stop the degradation process.
-
Analysis: Analyze the samples for residual dye concentration and byproduct formation as described in Protocol 1.
Mechanistic Pathways and Workflows
The degradation of dichlorinated azo dyes via AOPs proceeds through a series of complex reactions initiated by highly reactive species, primarily hydroxyl radicals (•OH).
General Mechanism of Photocatalytic Degradation
The photocatalytic degradation of dichlorinated azo dyes using a semiconductor photocatalyst like TiO₂ involves the following key steps:
-
Photoexcitation: Upon irradiation with photons of energy greater than or equal to its band gap, the photocatalyst generates electron-hole pairs (e⁻/h⁺).
-
Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to form superoxide radical anions (O₂⁻•), which can further lead to the formation of other ROS.
-
Attack on the Dye Molecule: The powerful hydroxyl radicals attack the azo dye molecule, leading to the cleavage of the chromophoric azo bond (–N=N–) and the breakdown of the aromatic rings.
-
Mineralization: Subsequent oxidation reactions lead to the progressive breakdown of the intermediate organic fragments into simpler, less harmful compounds, and ultimately to complete mineralization into CO₂, H₂O, and inorganic ions (e.g., Cl⁻, SO₄²⁻, NO₃⁻)[4].
References
Safety Operating Guide
Essential Guidance for the Disposal of Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate (Einecs 282-346-4)
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential information and a procedural framework for the safe disposal of Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate, identified by Einecs number 282-346-4.
Substance Identification:
-
Chemical Name: Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate
-
Einecs Number: 282-346-4
-
CAS Number: 67584-53-6
This substance belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Due to this persistence, special precautions must be taken for its disposal to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used.
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator with a particulate filter is recommended. |
In case of a spill:
-
Avoid breathing dust or vapors.
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the material, avoiding dust generation.
-
Place the spilled material into a designated, labeled, and sealed container for disposal.
-
Clean the spill area with a suitable absorbent material and dispose of the contaminated material in the same manner as the chemical waste.
Step-by-Step Disposal Protocol
Given the persistent nature of PFAS compounds, standard disposal methods may not be appropriate. The primary goal is to ensure the complete destruction of the substance and prevent its release into the environment.
-
Waste Identification and Segregation:
-
Label a dedicated waste container with the full chemical name: "Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate" and the relevant hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container for collecting the waste.
-
Ensure the container is securely sealed to prevent any leakage of solids or vapors.
-
-
Consult Institutional EHS:
-
Contact your organization's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations for hazardous waste disposal.
-
Provide them with the Safety Data Sheet (SDS) for the substance if available. If an SDS is not available, provide the chemical name, Einecs number, and CAS number.
-
-
Arrangement for Professional Disposal:
-
The disposal of PFAS-containing waste typically requires high-temperature incineration (above 1,000°C) to ensure complete destruction.
-
Your EHS office will coordinate with a licensed hazardous waste disposal company that has the appropriate facilities for PFAS destruction.
-
Important Considerations:
-
NEVER dispose of this substance down the drain or in regular trash.
-
Always follow the specific disposal protocols established by your institution and local regulatory agencies.
-
Maintain a detailed record of the amount of waste generated and its disposal date.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate.
Caption: Disposal workflow for Potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate.
Essential Safety and Logistical Information for Handling EINECS 282-346-4
Chemical Identification: 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2)
CAS Number: 84176-80-7
Hazard Identification and Summary
This substance should be handled as a hazardous chemical. The primary concerns are related to potential carcinogenicity, skin and eye irritation, and environmental toxicity. Azo dyes, particularly those containing chlorinated aromatic compounds, can be harmful. Some azo dyes are known to be carcinogenic, and certain aromatic amines that could be released from them are genotoxic.[1][2] The counter-ion, N,N'-diphenylguanidine, is harmful if swallowed, causes skin irritation, and is toxic to aquatic life with long-lasting effects.[3]
Potential Health Effects:
-
Carcinogenicity: Some azo dyes are classified as known or suspected carcinogens.[1][4]
-
Skin and Eye Irritation: Direct contact may cause irritation.[3]
-
Sensitization: May cause allergic skin reactions.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: Harmful if swallowed.[3]
Environmental Hazards:
-
Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this substance.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times. A face shield is required when there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Body Protection | Laboratory coat, chemical-resistant apron, and full-length pants | A lab coat should be worn at all times. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an organic vapor cartridge and a particulate filter (P100) is recommended, especially when handling the powder form or when engineering controls are insufficient.[3] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3]
Safe Handling Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste generated from handling this substance must be treated as hazardous waste.
-
Chemical Waste: Collect all waste containing the substance in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
Experimental Workflow and PPE Selection
The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate level of personal protective equipment when working with EINECS 282-346-4.
Caption: PPE selection workflow based on risk assessment.
References
- 1. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azo dye: A popular but hazardous dye should be eliminated from industrial process [textiletoday.com.bd]
- 3. fishersci.com [fishersci.com]
- 4. Quick Guide: Carcinogenic Azo Dyes & Retailer and Consumer Risks [qima.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
